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Foundational

An In-depth Technical Guide to the Stereochemistry and 3D Conformational Analysis of 5β(H)-Cholane

This guide provides a comprehensive technical overview of the stereochemistry and three-dimensional (3D) conformational analysis of the 5β(H)-cholane scaffold. This core structure is fundamental to a significant class of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the stereochemistry and three-dimensional (3D) conformational analysis of the 5β(H)-cholane scaffold. This core structure is fundamental to a significant class of biological molecules, most notably the bile acids.[1][2] An understanding of its unique stereochemical features and resulting 3D shape is paramount for researchers and scientists in the fields of medicinal chemistry, drug development, and molecular biology. This document will delve into the intricacies of the 5β-configuration, the analytical techniques employed for its characterization, and the implications of its conformation on biological activity.

The Significance of the 5β(H)-Cholane Scaffold

The 5β(H)-cholane skeleton is a defining feature of the major bile acids in humans, such as cholic acid and chenodeoxycholic acid.[3] These molecules are not merely digestive surfactants; they are now recognized as crucial signaling molecules that modulate various metabolic pathways through interactions with nuclear receptors like the farnesoid X receptor (FXR).[4] The precise three-dimensional arrangement of the cholane nucleus, dictated by its stereochemistry, is a critical determinant of its biological function. Minor alterations in this structure can lead to significant changes in receptor binding and subsequent physiological responses. Therefore, a thorough understanding of the 5β(H)-cholane conformation is essential for the rational design of novel therapeutics targeting bile acid-related signaling pathways.

Deciphering the Stereochemistry of 5β(H)-Cholane

The steroid nucleus is a tetracyclic system composed of three six-membered rings (A, B, and C) and one five-membered ring (D).[5][6] The stereochemistry at the ring junctions is crucial in defining the overall shape of the molecule. In the case of 5β(H)-cholane, the defining characteristic is the cis-fusion of the A and B rings.[7][8]

Key Stereochemical Features:

  • A/B Ring Fusion: The hydrogen atom at position C5 is oriented in the β-position (projecting upwards from the plane of the steroid), resulting in a cis-decalin-like junction between rings A and B.[9] This forces the A ring to be sharply bent relative to the plane of the B, C, and D rings.[7]

  • B/C and C/D Ring Fusions: In contrast to the A/B junction, the B/C and C/D ring fusions are typically trans.[8] This creates a relatively rigid and extended structure for the remainder of the steroid nucleus.

  • Resulting Molecular Shape: The combination of the cis-fused A/B rings and the trans-fused B/C and C/D rings imparts a characteristic "bent" or L-shaped conformation to the 5β(H)-cholane scaffold.[7] This is in stark contrast to the more planar structure of the 5α-isomers where the A/B rings are trans-fused.[7]

The diagram below illustrates the fundamental difference in the overall shape between a 5β-steroid and a 5α-steroid.

G cluster_0 5β(H)-Cholane (Bent) cluster_1 5α(H)-Cholane (Planar) A_beta Ring A B_beta Ring B A_beta->B_beta cis-fused C_beta Ring C B_beta->C_beta trans-fused D_beta Ring D C_beta->D_beta trans-fused H_beta 5β-H A_alpha Ring A B_alpha Ring B A_alpha->B_alpha trans-fused C_alpha Ring C B_alpha->C_alpha trans-fused D_alpha Ring D C_alpha->D_alpha trans-fused H_alpha 5α-H

Caption: Comparison of 5β (bent) and 5α (planar) steroid skeletons.

3D Conformational Analysis: A Multi-faceted Approach

The determination of the precise 3D conformation of 5β(H)-cholane derivatives relies on a combination of experimental and computational techniques. Each method provides unique insights, and a holistic understanding is best achieved through their synergistic application.

X-ray Crystallography

X-ray crystallography provides the most definitive, high-resolution structural information for molecules in the solid state.[10] By analyzing the diffraction pattern of X-rays passing through a single crystal of a 5β(H)-cholane derivative, it is possible to determine the precise spatial coordinates of each atom. This technique has been instrumental in confirming the "bent" conformation of the 5β-steroid nucleus and in characterizing the binding modes of bile acids to their protein targets.[3][4]

Workflow for X-ray Crystallography:

G cluster_workflow X-ray Crystallography Workflow start Purified 5β(H)-Cholane Derivative crystallization Crystallization start->crystallization xray_diffraction X-ray Diffraction crystallization->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution end 3D Atomic Model structure_solution->end G cluster_workflow Integrated Conformational Analysis start Target 5β(H)-Cholane Derivative comp_model Computational Modeling (MM/DFT) start->comp_model nmr NMR Spectroscopy (NOESY/ROESY, J-coupling) start->nmr xray X-ray Crystallography (if possible) start->xray analysis Data Integration and Analysis comp_model->analysis nmr->analysis xray->analysis end Validated 3D Conformation analysis->end

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Exploratory

Mass spectrometry fragmentation pathways of 5beta-cholane

Mass Spectrometry Fragmentation Pathways of 5 β -Cholane: A Technical Guide for Structural Elucidation Executive Summary 5 β -cholane ( C24​H42​ ) is a foundational 24-carbon steroid hydrocarbon characterized by a cis-fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pathways of 5 β -Cholane: A Technical Guide for Structural Elucidation

Executive Summary 5 β -cholane ( C24​H42​ ) is a foundational 24-carbon steroid hydrocarbon characterized by a cis-fused A/B ring system. It serves as the parent stereochemical scaffold for mammalian bile acids and advanced pharmacological agents, including Farnesoid X Receptor (FXR) agonists. For researchers engaged in biomarker discovery, pharmacokinetics, and synthetic validation, understanding the gas-phase fragmentation behavior of this core scaffold is critical. This guide details the mechanistic causality behind its mass spectrometric decomposition and provides self-validating protocols for rigorous analytical characterization.

Structural Significance and Ionization Dynamics

The unique cis-A/B ring junction of 5 β -cholane introduces specific steric constraints that influence both its chromatographic retention and its mass spectrometric ionization efficiency. Because the pure hydrocarbon lacks basic or acidic functional groups, it is virtually invisible to Electrospray Ionization (ESI). Consequently, Electron Ionization (EI) remains the gold standard for analyzing the unsubstituted scaffold. Conversely, biologically relevant functionalized derivatives (e.g., obeticholic acid) possess carboxylic and hydroxyl moieties, making negative-ion ESI combined with Collision-Induced Dissociation (CID) the optimal analytical pathway.

Electron Ionization (EI) Fragmentation Mechanics of the Hydrocarbon Core

Under standard 70 eV EI conditions, 5 β -cholane undergoes a highly reproducible series of unimolecular decompositions. The causality behind these fragmentations lies in the thermodynamic drive to relieve the steric strain of the fused tetracyclic system while forming stable carbocations.

  • m/z 217 (D-Ring Cleavage): The most critical diagnostic ion for steranes is m/z 217. This fragment arises from the concurrent cleavage of the C13-C17 and C14-C15 bonds, resulting in the loss of the D-ring and the C17 alkyl side chain. The stability of the resulting conjugated carbocation makes this a dominant, thermodynamically favored gas-phase pathway[1].

  • m/z 259 (Side-Chain Loss): Cleavage of the C17-C20 bond results in the loss of the 5-carbon alkyl chain ( C5​H11​ , 71 Da), yielding the [M−71]+ ion at m/z 259.

  • m/z 149 (A/B-Ring Cleavage): Deep core fragmentation yields m/z 149, a signature of the bicyclic A/B ring system common to steranes.

EI_Fragmentation M 5β-Cholane (M+•) m/z 330 M259 Side Chain Loss m/z 259 M->M259 -C5H11 (71 Da) M217 D-Ring Cleavage m/z 217 M->M217 -C8H17 (113 Da) M149 A/B-Ring Cleavage m/z 149 M->M149 Core Cleavage M259->M217 -C3H6 (42 Da)

Fig 1. Primary EI-MS fragmentation pathways of the 5beta-cholane scaffold.

Table 1: Diagnostic EI-MS Fragment Ions for 5 β -Cholane

m/z ValueRelative AbundanceFragment OriginMechanistic Causality
330 Low-Medium [M]+∙ Intact radical cation of C24​H42​ .
259 Medium [M−C5​H11​]+ Cleavage of the C17-C20 bond, losing the 5-carbon alkyl side chain.
217 High (Base Peak) [M−C8​H17​]+ Cleavage of C13-C17 and C14-C15 bonds. Relieves D-ring strain.
149 MediumA/B-ring fragmentDeep backbone fragmentation typical of fused sterane cores.

Collision-Induced Dissociation (CID) of Functionalized Derivatives

In drug development and metabolomics, researchers rarely analyze pure 5 β -cholane. Instead, they analyze its functionalized derivatives, such as endogenous bile acids and synthetic FXR agonists[2]. These molecules are optimally analyzed using LC-ESI-MS/MS.

Because these derivatives possess a C24 carboxylic acid, they readily deprotonate in slightly basic or neutral aqueous solvents to form [M−H]− ions. Upon entering the mass spectrometer's collision cell, CID triggers specific neutral losses. The loss of water (18 Da) is highly characteristic of hydroxylated cholanes, driven by the gas-phase elimination of H2​O from the C3, C7, or C12 positions. Furthermore, energy-resolved mass spectrometry enables the precise mapping of these breakdown graphs, allowing for the differentiation of complex submetabolomes[3].

Table 2: Diagnostic CID Neutral Losses for 5 β -Cholane Derivatives in ESI(-)

Precursor IonNeutral Loss (Da)Product Ion FeatureStructural Implication
[M−H]− 18 [M−H−H2​O]− Loss of hydroxyl group (e.g., C3, C7, C12) as water.
[M−H]− 44 [M−H−CO2​]− Decarboxylation of the C24 carboxylic acid.
[M−H]− 74m/z 74Cleavage of a glycine conjugate.
[M−H]− 124m/z 124Cleavage of a taurine conjugate.

Self-Validating Analytical Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data reliability and reproducibility.

Protocol A: GC-EI-MS Analysis of Unsubstituted 5 β -Cholane Causality: GC-EI-MS is utilized because the non-polar hydrocarbon core cannot be ionized via ESI. An ionization energy of 70 eV is selected to ensure reproducible, library-matchable fragmentation patterns.

  • System Suitability: Inject a C10​−C40​ alkane standard mixture. Verify that the retention index (RI) calibration is linear ( R2>0.99 ) to ensure column integrity and optimal flow dynamics.

  • Sample Preparation: Dissolve the 5 β -cholane standard in LC-MS grade hexane to a final concentration of 10 μ g/mL.

  • Chromatographic Separation: Inject 1 μ L (splitless mode) onto a 30 m x 0.25 mm x 0.25 μ m DB-5MS column. Program the GC oven: 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min).

  • Ionization & Acquisition: Operate the MS in EI mode at 70 eV. Set the ion source temperature to 250°C. Acquire data in full scan mode (m/z 50-500).

  • Self-Validation Check: Extract the m/z 217 and m/z 259 chromatograms. The ratio of the m/z 217 base peak to the molecular ion (m/z 330) must exceed 5:1. If it does not, this indicates a drop in electron energy or source temperature, invalidating the run.

Protocol B: LC-ESI-MS/MS Analysis of Functionalized 5 β -Cholane Derivatives Causality: ESI(-) is chosen because the C24 carboxyl group readily yields [M−H]− ions. Ammonium acetate is used in the mobile phase to buffer the pH and promote consistent deprotonation without causing the ion suppression typically seen with non-volatile salts.

  • Isotopic Internal Standardization: Spike 50 μ L of the biological sample (e.g., serum) with 10 μ L of a deuterated internal standard ( d4​ -cholic acid, 1 μ g/mL). This corrects for matrix effects and extraction losses, which is critical for metabolomic profiling[4].

  • Extraction: Perform protein precipitation using 150 μ L of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 μ L onto a sub-2- μ m C18 UHPLC column. Use a gradient of Mobile Phase A (10 mM ammonium acetate in water) and Mobile Phase B (acetonitrile).

  • Ionization & Acquisition: Operate the triple quadrupole (QQQ) MS in negative ESI mode. Capillary voltage: -2.5 kV. Desolvation temperature: 400°C.

  • MRM Detection: Monitor specific transitions (e.g., [M−H]−→[M−H−H2​O]− ).

  • Self-Validation Check: Verify that the retention time of the d4​ -internal standard is within ±0.05 minutes of the expected value, and its peak area variance is <15% across the analytical batch.

LCMS_Workflow Prep Sample Prep (Isotope Spike) LC UHPLC (C18 Column) Prep->LC ESI ESI(-) [M-H]- LC->ESI CID CID (Collision Cell) ESI->CID MRM MRM Detection (QQQ MS) CID->MRM

Fig 2. Standardized LC-ESI-MS/MS workflow for 5beta-cholane derivatives.

References

  • Determination of petroleum sterane distributions by mass spectrometry with selective metastable ion monitoring. Scite.ai. URL:[Link]

  • Squared Energy-Resolved Mass Spectrometry Advances Quantitative Bile Acid Submetabolome Characterization. ACS Publications. URL:[Link]

  • US9238673B2 - Preparation and uses of obeticholic acid. Google Patents.
  • Metabolomic analysis of rat serum in streptozotocin-induced diabetes and after treatment with oral triethylenetetramine (TETA). National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Foundational

Biosynthetic Precursors to 5β(H)-Cholane in Marine Sediments: From Biological Origins to Diagenetic Fate

As a Senior Application Scientist in organic geochemistry, I frequently utilize 5β(H)-cholane (C₂₄H₄₂) in a highly specific, artificial context: as an exogenous internal standard for the GC-MS quantification of hopanes a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in organic geochemistry, I frequently utilize 5β(H)-cholane (C₂₄H₄₂) in a highly specific, artificial context: as an exogenous internal standard for the GC-MS quantification of hopanes and steranes . Because it is typically absent or present only at ultra-trace levels in most marine sediments, it provides a clean baseline for analytical calibration . However, from a biogeochemical perspective, the cholane skeleton—and specifically the 5β(H) stereoisomer—is a profound molecular fossil. When detected as an endogenous compound, 5β(H)-cholane serves as a terminal diagenetic sink for specific biological precursors: bile acids and their upstream progenitor, cholesterol.

This technical guide explores the biosynthetic origins of 5β(H)-cholane, its diagenetic pathway in marine sediments, and the rigorous analytical methodologies required to isolate and quantify this biomarker system.

Part 1: The Biosynthetic Precursors

The stereochemistry of 5β(H)-cholane is its most telling feature. The 5β configuration denotes a cis A/B ring junction. This geometry is not thermodynamically favored in standard geological isomerization (which prefers the flatter 5α trans configuration) but is a direct inheritance from biological enzymatic processes.

  • Cholesterol (The Root Precursor) : The universal eukaryotic sterol serves as the foundational biosynthetic building block.

  • 5β-Bile Acids (The Primary Precursors) : In marine ecosystems, vertebrates (such as teleost fish and marine mammals) metabolize cholesterol in the liver to produce bile acids like cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) and chenodeoxycholic acid.

  • Benthic Bacterial Biosynthesis : Recent discoveries have paradigm-shifted our understanding of bile acid origins. Certain marine benthic bacteria, such as Myroides sp. strain SM1, have been proven to possess the complete enzymatic machinery to synthesize cholic acid and deoxycholic acid directly from cholesterol in marine sediments . This provides a localized, in-situ benthic source of 5β-cholanoic precursors independent of pelagic vertebrate input .

Part 2: Diagenetic Pathway in Marine Sediments

Once deposited in the anoxic zones of marine sediments, bile acids undergo microbially mediated and geochemically driven diagenesis to become 5β(H)-cholane.

  • Dehydroxylation : Benthic anaerobic bacteria cleave the hydroxyl groups at the C-3, C-7, and C-12 positions of the steroidal backbone.

  • Reduction : Any intermediate double bonds are saturated by microbial reductases.

  • Decarboxylation : The C-24 carboxyl group is cleaved under progressive thermal and microbial diagenesis, a defunctionalization process analogous to the degradation of fatty acids into aliphatic hydrocarbons . This converts the intermediate 5β-cholanic acid into the fully saturated hydrocarbon, 5β(H)-cholane .

Pathway Cholesterol Cholesterol (Root Precursor) BileAcids 5β-Bile Acids (e.g., Cholic Acid) Cholesterol->BileAcids Hepatic/Bacterial Enzymes CholanicAcid 5β-Cholanic Acid (Diagenetic Intermediate) BileAcids->CholanicAcid Benthic Microbes (Dehydroxylation) Cholane 5β(H)-Cholane (Terminal Biomarker) CholanicAcid->Cholane Thermal/Microbial (Decarboxylation)

Biosynthetic and diagenetic progression from cholesterol to 5β(H)-cholane.

Part 3: Analytical Methodologies & Experimental Protocols

To study the endogenous precursors (bile acids) and the terminal product (5β(H)-cholane), a rigorous, self-validating extraction protocol is required.

Causality & Experimental Logic : We utilize a sequential extraction and saponification method because polar precursors (bile acids) and non-polar products (cholanes) possess vastly different partition coefficients. If we do not chemically separate the neutral and acidic fractions, the dominant aliphatic hydrocarbons will co-elute and mask the trace steroidal acids during GC-MS analysis. Furthermore, to make this a self-validating system, procedural blanks and orthogonal internal standards must be employed to calculate absolute recovery rates.

Step-by-Step GC-MS Workflow
  • Sediment Preparation & Spiking : Lyophilize (freeze-dry) and homogenize 50 g of marine sediment. Spike the sample with an internal standard. Critical Choice: Because we are quantifying endogenous 5β(H)-cholane, we cannot use it as the standard. Instead, spike with 5α-cholane or deuterated d₄-cholestane to monitor recovery without interfering with the 5β target.

  • Ultrasonic Lipid Extraction : Extract the sediment using a monophasic solvent mixture of Dichloromethane (DCM) and Methanol (3:1 v/v). This specific ratio ensures the solvation of both highly polar bile acids and non-polar alkanes.

  • Saponification & Phase Separation : Treat the total lipid extract with 5% KOH in methanol (90°C, 2 hours) to hydrolyze esterified lipids.

    • Neutral Fraction: Add highly pure n-hexane to the saponified mixture. The non-polar 5β(H)-cholane partitions into the hexane layer.

    • Acidic Fraction: Acidify the remaining aqueous layer to pH 2 using 6M HCl, which protonates the carboxylate ions of the bile acids, rendering them lipophilic. Extract this phase with DCM .

  • Derivatization : The acidic fraction must be derivatized to increase volatility. React the extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers/esters. The neutral fraction requires no derivatization.

  • GC-MS Analysis & Validation : Inject 1 µL of each fraction into a GC-MS equipped with a DB-5MS capillary column. Operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity. Run a procedural blank every 10 samples to validate the absence of column carryover or reagent contamination.

Workflow Step1 1. Sediment Lyophilization & Spiking (Use d4-Cholestane IS) Step2 2. Ultrasonic Extraction (DCM:MeOH 3:1) Step1->Step2 Step3 3. Saponification (5% KOH) & Phase Separation Step2->Step3 Sub1 Neutral Fraction (Hexane) Contains 5β(H)-Cholane Step3->Sub1 Sub2 Acidic Fraction (DCM, pH 2) Contains Bile Acids Step3->Sub2 Step5 5. GC-MS Analysis (SIM Mode) Sub1->Step5 Step4 4. Derivatization (BSTFA) (Acidic Fraction Only) Sub2->Step4 Step4->Step5

Sequential extraction and GC-MS workflow for cholane and bile acid quantification.

Part 4: Quantitative Data & Biomarker Properties

To ensure accurate identification during GC-MS analysis, the following table summarizes the molecular properties, target ions, and expected fractions for the key compounds in the 5β(H)-cholane diagenetic pathway.

Biomarker TargetBiosynthetic StageMolecular FormulaTarget Ion (m/z)Polarity / Fraction
Cholesterol Root PrecursorC₂₇H₄₆O386 (TMS derivative)Neutral (Sterol)
Cholic Acid Primary Bile AcidC₂₄H₄₀O₅458 (TMS derivative)Acidic
5β-Cholanic Acid Diagenetic IntermediateC₂₄H₄₀O₂217, 374 (Methyl ester)Acidic
5β(H)-Cholane Terminal ProductC₂₄H₄₂217, 218Neutral (Aliphatic)
Exploratory

A Senior Application Scientist's Guide to the Crystallographic Analysis of the 5β-Cholane Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 5β-cholane ring system is the fundamental architectural scaffold for a vast array of bioactive steroids, most notably the bile acids.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5β-cholane ring system is the fundamental architectural scaffold for a vast array of bioactive steroids, most notably the bile acids.[1][2] Its distinct cis-fused A/B ring junction imparts a characteristic bent or "L" shape to the molecule, which is critical for its biological functions, such as emulsifying fats.[3][4] Understanding the precise three-dimensional structure of this scaffold and its derivatives is paramount for structure-activity relationship (SAR) studies, rational drug design, and understanding its physiological roles. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating such atomic-level structural details.[5][6][7]

This technical guide provides an in-depth overview of the crystallographic analysis of the 5β-cholane scaffold. While a crystal structure for the unsubstituted parent, 5β-cholane, is not publicly available, this guide will utilize the well-characterized and closely related primary bile acid, Cholic Acid (CA) , as a representative case study to illustrate the principles, experimental workflows, and data interpretation integral to the crystallographic analysis of this important class of steroids.

The 5β-Cholane Scaffold: Structural Significance

The defining feature of the 5β-cholane series is the stereochemistry at the junction of the A and B rings. Unlike the flattened trans-fused (5α) series, the 5β configuration forces the A ring to be oriented at a sharp angle to the plane of the other three rings (B, C, and D). This results in a concave hydrophilic face (α-face), typically bearing hydroxyl groups, and a convex hydrophobic face (β-face), characterized by methyl groups.[8] This facial amphiphilicity is the causal basis for the detergent-like properties of bile acids, enabling them to form micelles and solubilize dietary lipids.[3][8]

Experimental Workflow: From Sample to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying physical chemistry. The goal is to grow a single, high-quality crystal, expose it to an X-ray beam, measure the resulting diffraction pattern, and use this information to deduce the arrangement of atoms within the crystal lattice.

experimental_workflow Fig 1: General Experimental Workflow for SCXRD cluster_prep Preparation & Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Sample Sample Purification Solvent Solvent Screening Sample->Solvent Crystal Crystal Growth Solvent->Crystal Mount Crystal Mounting Crystal->Mount Collect X-ray Data Collection Mount->Collect Process Data Integration & Scaling Collect->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement Solve->Refine Validate Validation & Analysis Refine->Validate

Caption: General Experimental Workflow for SCXRD.

Protocol: Single Crystal Growth of a 5β-Cholane Derivative

The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[5] Steroids, due to their often rigid structures and moderate polarity, can be amenable to crystallization, but the process is empirical.[9][10]

Objective: To grow single crystals of a 5β-cholane derivative (e.g., Cholic Acid) suitable for SCXRD (ideally >20µm in all dimensions).[6]

Pillar of Trustworthiness: This protocol relies on slow evaporation, a thermodynamically controlled process that allows for the gentle transition from a disordered solution state to a highly ordered crystalline state, minimizing defects.

Methodology:

  • Material Purity: Start with the highest purity material available (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection:

    • Screen for solvents in which the compound has moderate solubility. Highly soluble compounds tend to precipitate as oils or microcrystalline powders, while poorly soluble ones may not crystallize at all.

    • For Cholic Acid, solvents like acetone or mixtures such as ethyl acetate/methanol are effective.[11][12]

    • Prepare a near-saturated solution at room temperature or with gentle warming. For instance, dissolve Cholic Acid in acetone until a small amount of solid remains undissolved.

  • Slow Evaporation Setup:

    • Filter the saturated solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with parafilm. Using a fine needle, puncture 1-3 small holes in the parafilm.[13] The number and size of the holes control the evaporation rate; a slower rate is almost always preferable for growing larger, more ordered crystals.

  • Incubation:

    • Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench).

    • Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth without disturbing the vial.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop or a fine pipette.[14]

    • Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation in the X-ray beam.

Data Collection and Processing

Once a suitable crystal is mounted on the goniometer of a diffractometer, it is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion of the atoms.[14] An intense beam of monochromatic X-rays (e.g., Mo-Kα or Cu-Kα radiation) is directed at the crystal.[15][16] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities. These intensities are recorded by a detector.

Software packages (e.g., APEX2, SAINT) are then used to integrate the intensities of thousands of these reflections and apply corrections for experimental factors like polarization and absorption.[15] This processed data is the foundation for solving the structure.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: while intensities are measured, the phase information for each reflection is lost.[7][17] For small molecules like steroids, this is typically solved using direct methods, which use statistical relationships between the intensities to derive an initial set of phases.[15]

This initial solution provides a rough electron density map, from which a preliminary atomic model can be built. This model is then refined using a least-squares procedure.[11][18] Refinement is an iterative process where the atomic coordinates and their displacement parameters (describing thermal motion) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[18][19][20] The quality of the final model is assessed by metrics such as the R-factor (R1), which should ideally be below 0.05 (5%) for a well-resolved structure.[11]

Data Interpretation: A Case Study of Cholic Acid

To understand the crystallographic features of the 5β-cholane scaffold, we can examine published data for Cholic Acid. Several crystal structures exist, sometimes with guest molecules present.[11][12] A representative structure, crystallized from acetone without guest molecules, provides a clear view of the steroid's intrinsic properties.[11]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for a representative Cholic Acid structure.

ParameterValueSignificance
Formula C₂₄H₄₀O₅Confirms the chemical composition of the crystal.[1]
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.[11]
a (Å) 7.749Unit cell dimension along the a-axis.
b (Å) 15.655Unit cell dimension along the b-axis.
c (Å) 18.847Unit cell dimension along the c-axis.
V (ų) 2286.9The volume of a single unit cell.
Z 4Number of molecules in the unit cell.
R1 (final) 0.057A measure of the agreement between the model and the data.[11]
wR2 (final) 0.061A weighted measure of the agreement.[11]

Data sourced from Miki et al. (1990) for Cholic Acid crystallized from acetone.[11]

logical_relationship Fig 2: 5β-Cholane Scaffold and Key Derivatives cluster_derivatives Bile Acid Derivatives Scaffold 5β-Cholane C₂₄H₄₂ CA Cholic Acid (CA) 3α, 7α, 12α-trihydroxy CA->Scaffold:f1 DCA Deoxycholic Acid (DCA) 3α, 12α-dihydroxy DCA->Scaffold:f1 CDCA Chenodeoxycholic Acid (CDCA) 3α, 7α-dihydroxy CDCA->Scaffold:f1

Caption: 5β-Cholane Scaffold and Key Derivatives.

Analysis of Key Structural Features
  • A/B Ring Junction: The crystallographic data unequivocally confirms the cis-fusion of the A and B rings. This is the hallmark of the 5β-steroid series and is directly responsible for the molecule's bent conformation.[16]

  • Ring Conformation: All four rings (A, B, C, and D) adopt stable chair or envelope conformations. For instance, in the Cholic Acid structure, the A, B, and C rings are in the classic chair conformation, which minimizes steric strain.

  • Hydroxyl Group Orientations: The hydroxyl groups at positions C3, C7, and C12 are all oriented on the α-face of the steroid. This arrangement is crucial for the formation of extensive hydrogen-bonding networks, which hold the molecules together in the crystal lattice and are vital for their biological function.[8][11]

  • Side Chain Conformation: The carboxylic acid side chain at C17 is flexible. Its conformation in the crystal is determined by the most stable packing arrangement and the formation of hydrogen bonds with neighboring molecules.[16]

Conclusion

Single-crystal X-ray diffraction provides an unparalleled, high-resolution view of the three-dimensional structure of the 5β-cholane scaffold and its derivatives. Through the case study of Cholic Acid, we have demonstrated how crystallographic data illuminates the key structural features—the cis-fused A/B rings, the specific orientation of functional groups, and the overall molecular shape—that govern the physicochemical and biological properties of this important class of steroids. The protocols and interpretive framework presented here serve as a robust guide for researchers leveraging crystallography to advance our understanding of steroid structure and function in drug development and biomedical research.

References

  • Hydrophobic Tetramer Structures of Cholic Acid. Crystal Growth & Design.
  • Miki, K., Kasai, N., Shibakami, M., Chirachanchai, S., Takemoto, K., & Miyata, M. (1990). Crystal structure of cholic acid with no guest molecules. Acta Crystallographica Section C: Crystal Structure Communications, 46(12), 2442-2444.
  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. IUCrJ, 1-13.
  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 629-635.
  • Redondo, A., et al. (2018). A Standard Structure for Bile Acids and Derivatives. Molecules, 23(2), 392.
  • Singh, K. S., & Kaminsky, W. (2011). Isolation and X-ray Structure of Deoxycholic Acid from the Sponge Ircinia sp. Natural Product Communications, 6(9), 1237-1238.
  • Lindley, P. F., Mahmoud, M. M., Watson, F. E., & Jones, W. A. (1980). The Structure of Chenodeoxycholic Acid, C24H40O4. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(8), 1893-1897.
  • Wikipedia contributors. (2024). Cholic acid. Wikipedia.
  • Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them. Google Patents.
  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. MIT OpenCourseWare.
  • MacLeod, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1784-1807.
  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate.
  • Britannica, The Editors of Encyclopaedia. (2026, February 17). Steroid - Isolation, Extraction, Purification. Encyclopedia Britannica.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Deoxycholate. PubChem.
  • Cholane. PubChem.
  • Powers, A. M., & Powers, J. C. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 246-259.
  • Deoxycholic Acid. PubChem.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich.
  • Wang, X., Rotkina, L., Su, H., & Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089.

Sources

Foundational

Infrared (IR) Spectroscopy of 5β(H)-Cholane: Structural Mechanistics and Spectral Validation

Executive Summary In the landscape of steroid chemistry and drug development, 5β(H)-cholane ( C24​H42​ ) serves as the fundamental saturated tetracyclic hydrocarbon backbone for all primary mammalian bile acids, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of steroid chemistry and drug development, 5β(H)-cholane ( C24​H42​ ) serves as the fundamental saturated tetracyclic hydrocarbon backbone for all primary mammalian bile acids, including cholic acid and chenodeoxycholic acid[1]. For researchers developing farnesoid X receptor (FXR) and TGR5 agonists, verifying the structural integrity of the steroidal core is a critical quality control step.

Because 5β(H)-cholane is a pure alkane entirely devoid of functional groups (lacking hydroxyls, carbonyls, or double bonds), its Infrared (IR) spectrum is an exceptional model for studying pure steroidal hydrocarbon vibrations. This technical guide outlines the mechanistic causality behind its IR absorption bands, details the stereochemical impact of its cis-A/B ring fusion, and provides a self-validating experimental protocol for high-resolution spectral acquisition.

Structural Mechanistics & Causality: The cis-A/B Ring Fusion

To interpret the IR spectrum of 5β(H)-cholane accurately, one must first understand how its stereochemistry dictates its vibrational modes.

Unlike the "flat" 5α-cholane isomer, the hydrogen atom at the C-5 position of 5β(H)-cholane is in the beta (upward) orientation. This specific stereochemical configuration forces the A and B rings of the cyclopentanoperhydrophenanthrene nucleus into a cis-fusion [2].

Causality in IR Spectroscopy:

  • Dipole Moment Dynamics: The cis-A/B ring fusion forces the A ring to drop down at a sharp angle relative to the B/C/D ring system. While alkanes are generally considered non-polar, this asymmetric, "bent" geometry creates subtle, dynamic dipole moments during molecular vibration. Consequently, the skeletal C-C stretching modes in the fingerprint region become more IR-active compared to the highly symmetric, flat 5α-isomer.

  • Steric Crowding and C-H Bending: The cis-fusion alters the spatial arrangement of the axial hydrogens across the A and B rings. This steric crowding slightly restricts the bending modes of the methylene ( −CH2​− ) groups, resulting in highly specific, reproducible scissoring frequencies that serve as a diagnostic fingerprint for the 5β-steroid nucleus.

IR Absorption Band Assignments

Because 5β(H)-cholane is a saturated aliphatic hydrocarbon, its IR spectrum is exclusively dominated by C-H stretching and bending vibrations[3]. The absence of sp2 hybridized carbons means there is strictly no absorption above 3000 cm⁻¹.

Quantitative Data: 5β(H)-Cholane IR Absorption Bands
Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Assignment
C-H Asymmetric Stretch 2960 – 2920StrongAsymmetric stretching of −CH3​ and −CH2​− groups across the steroid nucleus and C-17 side chain.
C-H Symmetric Stretch 2870 – 2850StrongSymmetric stretching of −CH3​ and −CH2​− groups.
C-H Bending (Scissoring) ~1465MediumIn-plane scissoring deformation of the numerous methylene ( −CH2​− ) groups within the steroidal rings.
C-H Bending (Umbrella) ~1375MediumSymmetric bending of the methyl ( −CH3​ ) groups located at C-18, C-19, and the C-21 side chain.
Skeletal Vibrations 1200 – 800Weak to MediumComplex C-C stretching and −CH2​− rocking vibrations. Highly diagnostic for the cis-A/B ring fusion.

Experimental Protocol: Self-Validating FT-IR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting.

Causality for Method Selection: 5β(H)-cholane is a highly lipophilic, waxy solid. Grinding it with KBr—a highly hygroscopic salt—often introduces atmospheric moisture into the sample matrix, producing a false O-H stretch artifact at ~3400 cm⁻¹ that mimics a cholanol derivative[4]. ATR utilizing a diamond crystal bypasses this matrix interference entirely.

Step-by-Step Methodology
  • Instrument Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Perform a background scan (64 scans, 4 cm⁻¹ resolution) to compensate for atmospheric CO2​ and ambient humidity.

  • Sample Application: Deposit 2–5 mg of crystalline 5β(H)-cholane directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the hydrophobic steroid crystals and the diamond surface.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check (Critical): Before accepting the data, inspect the 3600–3200 cm⁻¹ and 1750–1650 cm⁻¹ regions. Because 5β(H)-cholane is a pure hydrocarbon, these regions must be completely flat. The presence of an O-H stretch or C=O stretch indicates sample oxidation, degradation, or contamination, automatically invalidating the run.

Workflow & Logical Relationships

The following diagram illustrates the self-validating logic gate used in the FT-IR analysis of 5β(H)-cholane.

FTIR_Workflow Start Sample Preparation (5β(H)-cholane isolation) ATR ATR-FTIR Setup (Diamond Crystal, Background Scan) Start->ATR Acquisition Spectral Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) ATR->Acquisition Processing Data Processing (Baseline & ATR Correction) Acquisition->Processing Validation Purity Validation (Absence of O-H & C=O bands) Processing->Validation Decision Fingerprint Analysis (Confirm cis-A/B ring fusion) Validation->Decision End Validated 5β(H)-cholane Spectrum Decision->End Match

Figure 1: Step-by-step FT-IR spectral acquisition and self-validation workflow for 5β(H)-cholane.

References

  • NIST Chemistry WebBook: 5β-Cholane-3α,7α,12α,24-tetrol, TMS.National Institute of Standards and Technology (nist.gov). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMKBe3zuD6jSeVyFzd1sFGnZlPW3Isbzi9_ZHsP048KkHeefVgjL_sv6CkVFlkJQ88_WxxrANFz3EG0EQkRi8wud1RlHP7pfWaUChBoAVLuZDHW3hVd6Py_uZS0VgIPkkS2J9jDJ9HMhb9MMYSbprvd9hAIgFy]
  • Typical IR Absorption Frequencies For Common Functional Groups.University of Cincinnati (uc.edu). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWmWF8tLSf6eySXYJSCC_XImEaVWx-srFdAhyRUTdGvBskrPSCgoRlQwZnNp37umzerTcreGEzsgER_SVeedm6_HEg5qiol41RfRvxFV5P0nU4_-LyMxo3xWwmPXRzW-dlyDZepXHMNKhu-4QfpURpkvt87vA5Fh1D8MveGZ4m58oX4oGcOSLE0orzqYmvG2LC60kusKj_hdeAloQ=]
  • Role of Bile Acids and Bile Acid Receptors in Metabolic Regulation.Physiological Reviews (physiology.org). URL:[https://vertexaisearch.cloud.google.
  • Regioselective Oxyfunctionalization of Unactivated Carbons in Steroids by a Model of Cytochrome P-450.The Journal of Organic Chemistry (acs.org). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS-9_UgthpBQwjsPF9wutJukDU2JFCYHZG_WseIQg_8PlO4waV-yb9W-scbMiWF52BVhnluMRgrnDpFD2TAEr-zZP3S2jPchMsGb9LC8KB_wAAevKqOIIWk7xbjROGi7CmgBFLag==]

Sources

Protocols & Analytical Methods

Method

Step-by-step chemical synthesis of 5beta(H)-cholane from bile acids

Application Note & Protocol Topic: A Step-by-Step Guide to the Chemical Synthesis of 5β(H)-Cholane from Bile Acids Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Chemical Synthesis of 5β(H)-Cholane from Bile Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, research-grade guide for the chemical synthesis of the saturated steroid hydrocarbon 5β(H)-cholane from readily available bile acids such as cholic acid or chenodeoxycholic acid. The described synthetic strategy is a multi-step process involving the exhaustive deoxygenation of all hydroxyl groups on the steroid nucleus and the complete reduction of the C-24 carboxylic acid side chain. The core of this strategy relies on the robust and highly selective Barton-McCombie deoxygenation for removing nuclear hydroxyls, followed by a two-step reduction of the side chain. This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for successful synthesis, characterization, and purification of the target compound.

Introduction and Strategic Overview

Bile acids are steroidal compounds synthesized from cholesterol in the liver, characterized by a saturated 5β-cyclopentanoperhydrophenanthrene skeleton, a C-24 carboxylic acid side chain, and various hydroxyl groups on the steroid nucleus.[1][2] The complete removal of these functional groups to yield the parent hydrocarbon, 5β(H)-cholane, is a significant chemical transformation that serves as a basis for creating novel steroid derivatives and for fundamental studies in medicinal chemistry.

The synthetic challenge lies in the need for highly effective and selective reduction methods that can operate on a complex, poly-functionalized molecule without inducing unwanted side reactions or skeletal rearrangements. Our strategy is therefore divided into three primary stages:

  • Side Chain Protection: The C-24 carboxylic acid is first converted to its methyl ester. This protects the acid functionality from interfering with subsequent reactions and primes it for later reduction.

  • Exhaustive Deoxygenation of the Steroid Nucleus: The hydroxyl groups at positions C-3, C-7, and/or C-12 are removed using the Barton-McCombie deoxygenation reaction. This powerful method involves converting the alcohols into thiocarbonyl derivatives (xanthates), which are then reduced via a free-radical mechanism.[3][4] This approach is chosen for its mild conditions and high tolerance of other functional groups.[5]

  • Complete Reduction of the Side Chain: The methyl ester is first reduced to the corresponding primary alcohol (5β-cholan-24-ol). This alcohol is then deoxygenated to the terminal methyl group, completing the synthesis of 5β-cholane.

This systematic approach ensures high yields and purity of the final product.

Overall Synthetic Workflow

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Nuclear Deoxygenation cluster_2 Stage 3: Side-Chain Reduction BileAcid Bile Acid (e.g., Cholic Acid) MethylEster Methyl Cholanoate BileAcid->MethylEster Esterification (MeOH, H+) Xanthate Tris-Xanthate Ester MethylEster->Xanthate Xanthate Formation (NaH, CS₂, MeI) DeoxyEster Methyl 5β-Cholanate Xanthate->DeoxyEster Barton-McCombie (Bu₃SnH, AIBN) Cholan_ol 5β-Cholan-24-ol DeoxyEster->Cholan_ol Ester Reduction (LiAlH₄) FinalProduct 5β(H)-Cholane Cholan_ol->FinalProduct Deoxygenation (via Tosylate/LAH or Barton) G cluster_init Initiation cluster_prop Propagation AIBN AIBN Rad_I 2 R• AIBN->Rad_I Δ Bu3Sn_Rad Bu₃Sn• Rad_I->Bu3Sn_Rad + Bu₃SnH - RH Bu3SnH Bu₃SnH Adduct Steroid-O-C(•S-SnBu₃)SMe Bu3Sn_Rad->Adduct + Xanthate Xanthate Steroid-O-C(=S)SMe Steroid_Rad Steroid• Adduct->Steroid_Rad Fragmentation Product Steroid-H Steroid_Rad->Product + Bu₃SnH Product->Bu3Sn_Rad Regenerates Chain Carrier

Sources

Application

Application Note: Advanced GC-MS Profiling of Sterols and Bile Acids Utilizing 5β-Cholane as an Instrumental Internal Standard

Introduction & Mechanistic Rationale The comprehensive profiling of endogenous sterols and bile acids is a critical analytical requirement in modern drug development, particularly for metabolic syndrome, microbiome-host...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The comprehensive profiling of endogenous sterols and bile acids is a critical analytical requirement in modern drug development, particularly for metabolic syndrome, microbiome-host interactions, and hepatology. The farnesoid X receptor (FXR) and other nuclear receptors tightly regulate the conversion of cholesterol into primary and secondary bile acids[1]. Because perturbations in these lipid pathways occur long before overt hyperglycemia in conditions like Type-2 Diabetes[2], and because novel therapies (such as TRβ and FXR modulators) actively reprogram these networks[3], highly reproducible quantification of the sterol metabolome is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for resolving complex isomeric sterols. However, biological matrices (plasma, feces, liver tissue) present significant analytical challenges. Target analytes such as cholic acid[4] require derivatization (typically silylation) to become volatile, a process highly susceptible to moisture and matrix inhibitors.

The Causality Behind 5β-Cholane Selection

To establish a robust assay, we utilize 5β-cholane as an Instrumental Internal Standard (IIS). 5β-cholane (C₂₄H₄₂) is a fully saturated hydrocarbon. Crucially, its A and B rings are fused in a cis configuration—the exact stereochemical hallmark of mammalian bile acids[1]. This 3D geometry ensures it elutes in the precise chromatographic window of target bile acids.

More importantly, because 5β-cholane lacks reactive hydroxyl (-OH) or carboxyl (-COOH) groups, it does not undergo derivatization . By spiking 5β-cholane alongside a derivatizable Method Internal Standard (MIS) like d₄-Cholic Acid, we create a self-validating analytical system . This dual-IS strategy allows the analyst to definitively decouple instrumental variance (e.g., GC inlet discrimination, injection volume) from derivatization variance.

Experimental Workflows and Pathway Context

Sterol_Pathway Chol Cholesterol (C27 Sterol) Prim Primary Bile Acids (e.g., Cholic Acid) Reactive -OH/-COOH Chol->Prim Hepatic CYP7A1 Oxidation Sec Secondary Bile Acids (e.g., Deoxycholic Acid) Reactive -OH/-COOH Prim->Sec Gut Microbiota Dehydroxylation IS 5β-Cholane (C24 Hydrocarbon) No Reactive Groups IS->Prim Elution Marker (No Derivatization) IS->Sec Elution Marker (No Derivatization)

Metabolic pathway of bile acids highlighting the 5β-cholane structural backbone.

GCMS_Workflow A Biological Sample (Plasma/Feces) B Spike Dual IS (5β-Cholane + d4-Cholic Acid) A->B C Liquid-Liquid Extraction (CHCl3:MeOH) B->C D Solvent Evaporation (N2 Gas, 30°C) C->D E Derivatization (BSTFA + 1% TMCS, 60°C) D->E F GC-MS Analysis (EI Mode, 70 eV) E->F G Data Processing (Decoupled Variance Analysis) F->G

Workflow for GC-MS sterol profiling with dual-IS self-validation.

Self-Validating Protocol: Step-by-Step Methodology

Materials & Reagents
  • Standards: 5β-Cholane (Purity >99%), d₄-Cholic Acid, Target Bile Acids.

  • Derivatization Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS); Anhydrous Pyridine.

  • Solvents: LC-MS grade Chloroform, Methanol, and Hexane.

Sample Preparation & Extraction
  • Aliquoting: Transfer 50 µL of plasma or 50 mg of homogenized feces into a 2.0 mL glass vial.

  • Dual-IS Spiking: Add 10 µL of the MIS (d₄-Cholic Acid, 100 µg/mL) and 10 µL of the IIS (5β-Cholane, 50 µg/mL). Causality: Spiking before extraction ensures both standards undergo identical physical partitioning as the endogenous analytes.

  • Extraction: Add 800 µL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the lower organic phase to a clean, silanized glass insert.

  • Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 30°C. Caution: Strict absence of moisture is required for the subsequent step.

Derivatization (Silylation)
  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue to ensure basic conditions and complete solvation of polar sterols.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. Cap tightly.

  • Incubation: Heat at 60°C for 60 minutes. This converts all sterol hydroxyls to trimethylsilyl (TMS) ethers and carboxyls to TMS esters.

  • Final Preparation: Evaporate the derivatized mixture under N₂ and reconstitute in 100 µL of hexane for GC-MS injection.

The Self-Validation Diagnostic Matrix

During data processing, evaluate the system health using the following logic:

  • Scenario A (Healthy): Both 5β-Cholane and d₄-Cholic Acid signals are stable.

  • Scenario B (Derivatization Failure): 5β-Cholane signal is stable, but d₄-Cholic Acid signal drops. Diagnosis: Moisture contamination or expired BSTFA.

  • Scenario C (Instrument/Injection Failure): Both 5β-Cholane and d₄-Cholic Acid signals drop proportionally. Diagnosis: Blocked syringe, inlet leak, or poor physical extraction recovery.

GC-MS Acquisition Parameters & Quantitative Data

To ensure optimal peak shape and resolution of isomeric bile acids, a slow temperature ramp through the sterol elution window (250°C - 290°C) is required.

Table 1: GC-MS Operating Parameters

ParameterSpecification / Setting
Column DB-5MS (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Injection Mode Splitless (Purge valve ON at 1.0 min), 1 µL injection volume
Inlet Temperature 280°C (To ensure volatilization of high-MW TMS-derivatives)
Oven Program 150°C (hold 1 min) ➔ 20°C/min to 250°C ➔ 5°C/min to 290°C (hold 10 min)
Transfer Line Temp 290°C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) / SCAN (m/z 50 - 800)

Table 2: Target Analytes and MS Ion Signatures (EI Mode)

Note: Molecular Weights (M+) for target analytes include the addition of 72 Da for each TMS group replacing a proton.

AnalyteRoleDerivatizationM+ (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)
5β-Cholane IISNone (Hydrocarbon)330217 149, 330
d₄-Cholic Acid MIS4 × TMS700347 257, 700
Cholic Acid Target4 × TMS696343 253, 696
Chenodeoxycholic Acid Target3 × TMS608255 370, 608
Deoxycholic Acid Target3 × TMS608255 370, 608
Lithocholic Acid Target2 × TMS520372 215, 520

References

  • Role of Bile Acids and Bile Acid Receptors in Metabolic Regulation Physiological Reviews[Link]

  • Evidence That Multiple Defects in Lipid Regulation Occur before Hyperglycemia during the Prodrome of Type-2 Diabetes National Center for Biotechnology Information (PMC)[Link]

  • Nuclear Receptor-Targeted Therapies: Reprogramming Metabolism with TRβ, ERRα, and LXR Modulators National Center for Biotechnology Information (PMC)[Link]

  • 3a,7a,14a-(OH)3-5b-cholanic acid (PubChem Compound Summary) National Institutes of Health (PubChem)[Link]

Sources

Application

Preparation of high-purity 5beta(H)-cholane analytical standards

Application Note: Preparation and Validation of High-Purity 5β(H) -Cholane Analytical Standards Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of High-Purity 5β(H) -Cholane Analytical Standards

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the synthesis, purification, and analytical certification of 5β(H) -cholane.

Introduction & Mechanistic Rationale

5β(H) -cholane is the foundational saturated tetracyclic hydrocarbon skeleton of mammalian bile acids. High-purity -cholane analytical standards are indispensable in biomarker research, petroleum geochemistry, and pharmaceutical metabolomics. Specifically, trace impurities in cholane derivatives can severely confound reporter gene assays when evaluating nuclear receptor activation, such as the farnesoid X receptor (FXR)[1].

Because -cholane lacks functional groups, its direct extraction from biological matrices is impractical. Instead, it is synthesized via the complete deoxygenation of cholic acid[2]. As a Senior Application Scientist, I have structured this protocol not merely as a sequence of steps, but as a causally driven workflow where each transformation is mechanistically justified and analytically verified.

The Causality of the Synthetic Strategy
  • Oxidation (Cholic Acid Dehydrocholic Acid): The secondary hydroxyl groups at C3, C7, and C12 of cholic acid cannot be directly reduced to methylenes. They must first be oxidized to ketones using Jones reagent to activate them for the subsequent Wolff-Kishner reduction.

  • Core Deoxygenation (Dehydrocholic Acid -Cholanic Acid): The Wolff-Kishner reduction is the most robust method for stripping the steroid nucleus of oxygen[3]. High heat (200°C) and strongly basic conditions drive the decomposition of the intermediate hydrazones into nitrogen gas and methylene groups, preserving the thermodynamically stable (cis-A/B ring fusion) stereochemistry[4].

  • Side-Chain Deoxygenation ( -Cholanic Acid

    -Cholane): The C24 carboxylic acid cannot be reduced directly to an alkane. It must be reduced to a primary alcohol, activated as a tosylate (an excellent leaving group), and subjected to a final hydride displacement (S N​ 2) to yield the terminal methyl group[2].

SynthesisPathway A Cholic Acid (Starting Material) B Dehydrocholic Acid (Triketone) A->B Jones Oxidation (CrO3, H2SO4) C 5β-Cholanic Acid B->C Wolff-Kishner (N2H4, KOH, 200°C) D 5β-Cholan-24-ol C->D Reduction (LiAlH4, THF) E 5β-Cholan-24-yl Tosylate D->E Tosylation (TsCl, Pyridine) F 5β-Cholane (Analytical Standard) E->F Reduction (LiAlH4, THF)

Fig 1. Stepwise synthetic pathway for 5β-cholane preparation.

Step-by-Step Experimental Protocols

Caution: Perform all reactions in a well-ventilated fume hood. Hydrazine and LiAlH 4​ are highly reactive and require strict anhydrous and inert handling.

Protocol A: Oxidation to Dehydrocholic Acid

Purpose: Convert hydroxyls to reducible ketones.

  • Preparation: Dissolve 10.0 g of cholic acid in 150 mL of reagent-grade acetone. Cool the flask to 0°C in an ice bath.

  • Reaction: Dropwise, add freshly prepared Jones reagent (CrO 3​ in aqueous H 2​ SO 4​ ) while maintaining vigorous stirring.

    • Causality Check: Maintaining 0°C prevents oxidative cleavage of the steroid rings.

  • Self-Validation: The reaction is complete when the orange color of Cr(VI) persists for >20 minutes. Confirm via TLC (Silica, CHCl 3​ :MeOH 9:1); the polar cholic acid spot must completely disappear.

  • Workup: Quench excess oxidant with isopropanol. Filter the chromium salts, concentrate the filtrate, and precipitate the product in cold water. Recrystallize from ethanol.

Protocol B: Wolff-Kishner Reduction to 5β -Cholanic Acid

Purpose: Complete deoxygenation of the steroid core[3].

  • Hydrazone Formation: In a round-bottom flask, combine 5.0 g of dehydrocholic acid, 10.0 g of hydrazine sulfate, 15.0 g of KOH, and 50 mL of triethylene glycol. Reflux at 130°C for 1.5 hours.

  • Decomposition: Remove the reflux condenser and allow water to distill off until the internal temperature reaches 200°C.

    • Causality Check: Water removal is strictly required; the hydrazone intermediate will not decompose into the methylene analog below 200°C.

  • Completion: Reattach the condenser and reflux at 200°C for 3 hours. Cessation of N 2​ gas evolution indicates completion.

  • Workup: Cool to room temperature, dilute with water, acidify with HCl (pH < 2), and extract with diethyl ether. Wash, dry over MgSO 4​ , and evaporate to yield -cholanic acid.

Protocol C: Side-Chain Reduction and Tosylation

Purpose: Convert the C24 carboxylic acid to an activated leaving group[2].

  • First Reduction: Suspend 2.0 g of LiAlH 4​ in 50 mL anhydrous THF at 0°C under N 2​ . Slowly add a solution of -cholanic acid (3.0 g) in THF. Reflux for 4 hours. Quench carefully using the Fieser method (2 mL H 2​ O, 2 mL 15% NaOH, 6 mL H 2​ O). Filter and concentrate to yield -cholan-24-ol.

  • Tosylation: Dissolve the alcohol in 20 mL anhydrous pyridine at 0°C. Add 2.5 g of p-toluenesulfonyl chloride (TsCl). Stir overnight at 4°C.

    • Causality Check: Pyridine acts as both the solvent and the acid scavenger, neutralizing the HCl byproduct to prevent side reactions.

  • Workup: Pour into ice water, extract with dichloromethane, wash with cold 1M HCl to remove pyridine, dry, and concentrate.

Protocol D: Final Reduction to 5β -Cholane

Purpose: Final deoxygenation to the terminal alkane[2].

  • Reaction: Dissolve the -cholan-24-yl tosylate in anhydrous THF. Add to a suspension of LiAlH 4​ (1.5 eq) in THF. Reflux for 6 hours.

    • Causality Check: The tosylate is a superior leaving group, allowing the hydride to perform a clean S N​ 2 displacement.

  • Workup: Quench, extract with hexanes, and evaporate to yield crude -cholane.

Purification and Analytical Validation

To qualify as an analytical standard, the crude -cholane must undergo rigorous purification and QA/QC validation.

AnalyticalWorkflow S1 Crude 5β-Cholane S2 Preparative HPLC S1->S2 Purify S3 GC-FID / LC-MS S2->S3 Quantify S4 NMR Spectroscopy S3->S4 Verify S5 Certified Standard S4->S5 Release

Fig 2. Quality control and analytical validation workflow.
Preparative HPLC Protocol
  • Column: Preparative C18 (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: 100% Acetonitrile (Isocratic) or Hexane/Isopropanol for normal phase. Because -cholane lacks a chromophore, use Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection.

  • Fraction Collection: Collect the major peak, evaporate the solvent under a gentle stream of nitrogen to prevent the loss of the volatile hydrocarbon.

Analytical QA/QC Criteria
  • GC-FID / GC-MS: Inject 1 µL of a 1 mg/mL solution in hexane. The standard must exhibit a single sharp peak with a relative area >99.0%. Mass spectrometry must confirm the molecular ion ( M+ at m/z 330.3).

  • NMR Spectroscopy: 1 H NMR (CDCl 3​ , 400 MHz) must show an absence of any protons attached to heteroatoms (no signals > δ 2.5 ppm). 13 C NMR must display exactly 24 distinct carbon signals in the aliphatic region ( δ 10-60 ppm), confirming the intact -cholane skeleton.

Quantitative Data Summary

The table below summarizes the expected yields and purity metrics at each stage of the self-validating workflow, acting as a benchmark for researchers replicating this protocol.

StepReaction PhaseMajor Intermediate / ProductExpected Yield (%)Purity (Crude)Validation Method
1Jones OxidationDehydrocholic Acid85 - 90%> 95%TLC, IR (C=O stretch)
2Wolff-Kishner Reduction -Cholanic Acid60 - 70%> 90%GC-MS, 1 H NMR
3LiAlH 4​ Reduction (1) -Cholan-24-ol90 - 95%> 95%TLC, IR (O-H stretch)
4Tosylation -Cholan-24-yl Tosylate80 - 85%> 92% 1 H NMR (Aromatic protons)
5LiAlH 4​ Reduction (2)Crude -Cholane85 - 90%> 95%GC-FID
6 Preparative HPLC Certified -Cholane > 90% (Recovery) > 99.0% GC-MS, 1 H/ 13 C NMR

Sources

Method

Application Notes and Protocols: 5β-Cholane Derivatives in Supramolecular Chemistry

An in-depth guide for researchers, scientists, and drug development professionals. Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 5β-cholane scaffold, a defining feature of bile acids, present...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 5β-cholane scaffold, a defining feature of bile acids, presents a unique combination of a rigid, concave steroidal backbone and a flexible side chain, making it an exemplary building block in the field of supramolecular chemistry. This guide provides a comprehensive overview of the application of 5β-cholane derivatives, focusing on their synthesis, self-assembly into supramolecular gels, and their role in host-guest chemistry. Detailed experimental protocols are provided to enable researchers to harness the potential of these versatile molecules in areas ranging from drug delivery to advanced materials.

Introduction: The 5β-Cholane Scaffold - A Privileged Structure in Supramolecular Chemistry

Bile acids, such as cholic acid and deoxycholic acid, are naturally occurring 5β-cholane derivatives that have evolved for the specific purpose of emulsifying fats through the formation of micelles.[1][2] This inherent ability to self-assemble has made them attractive targets for chemists seeking to create novel supramolecular architectures.[2][3] The rigid and pre-organized steroid nucleus provides a scaffold for the precise spatial arrangement of functional groups, a key requirement for molecular recognition and the construction of complex molecular systems.[4][5]

The unique facial amphiphilicity of 5β-cholane derivatives, with a hydrophobic convex β-face and a hydrophilic concave α-face bearing hydroxyl groups, drives their assembly into higher-order structures.[2][6] This guide will explore how this fundamental property is exploited to create functional supramolecular systems.

Synthesis of Functionalized 5β-Cholane Derivatives

The chemical versatility of the 5β-cholane scaffold allows for a wide range of modifications, enabling the fine-tuning of its supramolecular properties. The hydroxyl groups at positions 3, 7, and 12, and the terminal carboxylic acid group of the side chain are the primary sites for chemical derivatization.[3][4]

Key Synthetic Strategies:
  • Selective Protection and Deprotection: The differential reactivity of the hydroxyl groups allows for their selective protection, enabling regioselective modifications.[4] For instance, the 3α-hydroxyl group can be selectively protected, allowing for reactions at the 7α and 12α positions.

  • Functional Group Interconversion: The hydroxyl groups can be converted to other functional groups such as amines, amides, and esters to introduce new interaction sites.[3][7] For example, the synthesis of "triamino-analogue" of methyl cholate has been achieved through modified Mitsunobu reactions.[4]

  • Side-Chain Modification: The length and functionality of the side chain can be altered to influence the aggregation behavior and solubility of the derivatives.

A general workflow for the synthesis of a functionalized 5β-cholane derivative is depicted below:

G cluster_0 Synthesis Workflow start Commercially Available 5β-Cholane Derivative (e.g., Cholic Acid) protect Selective Protection of Hydroxyl Groups start->protect modify Functional Group Modification at Specific Positions protect->modify deprotect Deprotection modify->deprotect purify Purification and Characterization deprotect->purify final Functionalized 5β-Cholane Derivative purify->final

Caption: Generalized workflow for the synthesis of functionalized 5β-cholane derivatives.

Application in Supramolecular Gels

5β-Cholane derivatives are excellent low-molecular-weight gelators (LMWGs), capable of forming supramolecular gels in a variety of solvents.[7][8] These gels are formed through the self-assembly of the gelator molecules into a three-dimensional network of fibers that entraps the solvent.[9][10] The formation of these networks is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking (if aromatic moieties are introduced).

Protocol for the Preparation and Characterization of a 5β-Cholane-Based Supramolecular Gel

Objective: To prepare a supramolecular gel from a synthesized 5β-cholane derivative and characterize its thermal and morphological properties.

Materials:

  • Synthesized 5β-cholane derivative (gelator)

  • Organic solvent (e.g., toluene, cyclohexane)

  • Glass vials with screw caps

  • Heating block or oil bath

  • Digital calipers

  • Scanning Electron Microscope (SEM)

  • Rheometer

Procedure:

  • Gelation Test:

    • Weigh a specific amount of the 5β-cholane derivative (e.g., 5 mg) into a glass vial.

    • Add a measured volume of the chosen solvent (e.g., 1 mL) to achieve a desired weight/volume percentage.

    • Heat the mixture until the solid is completely dissolved.

    • Allow the solution to cool to room temperature and observe for gel formation. A stable gel is confirmed if no flow is observed upon inverting the vial.

    • Repeat with different concentrations to determine the minimum gelation concentration (MGC).

  • Thermal Stability (Gel-to-Sol Transition Temperature, Tgel):

    • Prepare a stable gel in a sealed vial.

    • Place the vial in a heating block with a thermometer.

    • Slowly increase the temperature (e.g., 1 °C/min).

    • The Tgel is the temperature at which the gel collapses and starts to flow.

  • Morphological Characterization (SEM):

    • Place a small amount of the gel on an SEM stub and freeze-dry or critically point dry it to remove the solvent.

    • Sputter-coat the dried sample (xerogel) with a conductive material (e.g., gold).

    • Image the sample using an SEM to observe the fibrous network structure.

  • Rheological Characterization:

    • Perform oscillatory rheology on the gel sample.

    • Measure the storage modulus (G') and loss modulus (G'') as a function of frequency or strain.

    • A characteristic of a gel is that G' is significantly larger than G'' and both are independent of frequency over a certain range.

Data Presentation:
Solvent Concentration (mg/mL) Gel Formation Tgel (°C)
Toluene5Yes65
Toluene2No-
Cyclohexane10Yes72
Cyclohexane5Yes58

Table 1: Example of gelation data for a hypothetical 5β-cholane derivative.

G cluster_1 Self-Assembly into a Supramolecular Gel mol 5β-Cholane Derivative Molecules fib Self-Assembled Fibrillar Network mol->fib Non-covalent Interactions gel Supramolecular Gel (Entrapped Solvent) fib->gel

Caption: Schematic of the self-assembly process leading to a supramolecular gel.

Application in Host-Guest Chemistry

The concave shape of the 5β-cholane steroid nucleus makes it an ideal scaffold for the construction of molecular receptors.[3][4] By attaching recognition motifs to this pre-organized framework, it is possible to create hosts that can selectively bind a variety of guest molecules, including anions and carbohydrates.[3][5]

Protocol for Studying Host-Guest Interactions using ¹H NMR Titration

Objective: To determine the association constant (Ka) for the binding of a guest molecule to a 5β-cholane-based receptor.

Materials:

  • Synthesized 5β-cholane-based receptor (host)

  • Guest molecule

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host at a known concentration (e.g., 1 mM) in the deuterated solvent.

    • Prepare a stock solution of the guest at a much higher concentration (e.g., 50 mM) in the same solvent.

    • Prepare a series of NMR tubes containing a fixed concentration of the host and increasing concentrations of the guest (e.g., 0 to 20 equivalents).

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum for each sample.

    • Identify a proton on the host molecule whose chemical shift is sensitive to the binding of the guest.

  • Data Analysis:

    • Plot the change in the chemical shift (Δδ) of the selected host proton as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Ka).

Data Presentation:
Guest Concentration (mM) Δδ (ppm)
00.000
10.050
20.095
50.210
100.350
200.500

Table 2: Example of ¹H NMR titration data for a host-guest binding experiment.

G cluster_2 Host-Guest Interaction host 5β-Cholane Receptor (Host) complex Host-Guest Complex host->complex guest Guest Molecule guest->complex

Caption: Representation of a 5β-cholane-based receptor binding a guest molecule.

Applications in Drug Development

The unique properties of 5β-cholane derivatives make them promising candidates for various applications in drug development:

  • Drug Delivery: Supramolecular gels derived from 5β-cholane derivatives can be used as matrices for the controlled release of therapeutic agents.[9][11] The biocompatibility of many bile acid derivatives is a significant advantage in this context.[7]

  • Transfection Agents: Cationic facial amphiphiles based on the 5β-cholane scaffold have shown promise in promoting the delivery of genetic material into cells.[4]

  • Pharmacological Activity: The bile acid backbone itself can be a pharmacophore, and its derivatives are being explored for their own therapeutic potential, including antiviral and antifungal properties.[4][12]

Conclusion

5β-Cholane derivatives represent a powerful and versatile platform for the construction of a wide range of supramolecular systems. Their inherent self-assembly properties, coupled with their synthetic tractability, have led to significant advances in the development of supramolecular gels and host-guest systems. The detailed protocols provided in this guide are intended to facilitate further research and development in this exciting field, with potential impacts on materials science, drug delivery, and beyond.

References

  • Davis, A. P. (2007). Bile Acid Scaffolds in Supramolecular Chemistry: The Interplay of Design and Synthesis. Molecules, 12(8), 2106-2122. [Link]

  • Kolehmainen, E. (2001). Bile Acids as Building Blocks of Supramolecular Hosts. Molecules, 6(1), 136-158. [Link]

  • Yan, N., & Xu, B. (2010). Supramolecular Gels of Cholic Acids and Their Derivatives. Gels, 2(3), 23. [Link]

  • Nahar, L., Sarker, S. D., & Turner, A. B. (2006). Synthesis and spectroscopic data analyses of 5beta-cholane derivatives. Acta Pharmaceutica, 56(3), 369-375. [Link]

  • Bortolini, O., Fantin, G., & Fogagnolo, M. (2005). Bile Acid Derivatives as Enantiodifferentiating Host Molecules in Inclusion Processes. Chirality, 17(3), 121-130. [Link]

  • Wikipedia. (n.d.). Bile acid. In Wikipedia. Retrieved from [Link]

  • Zhao, F., & Zha, X. (2016). Two-component supramolecular hydrogels based on a cholic acid dimer and carboxylic acids. Frontiers in Chemistry, 4, 12. [Link]

  • Mukhopadhyay, S., & Maitra, U. (2004). Chemistry and biology of bile acids. Current Science, 87(12), 1666-1683. [Link]

  • Kolehmainen, E., & Lahtinen, M. (2001). Bile Acids as Building Blocks of Supramolecular Hosts. Molecules, 6(1), 136-158. [Link]

  • Batta, A. K., Dayal, B., Salen, G., Shefer, S., & Mosbach, E. H. (1978). Preparation and characterization of (24R and 24S)-5beta-cholestane-3alpha,7alpha,24,25-tetrols and (24R and 24S)-5beta-cholestane-3alpha,24,25-triols. Steroids, 31(1), 99-111. [Link]

  • Hofmann, A. F. (2014). Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades. Journal of Lipid Research, 55(8), 1583-1617. [Link]

  • Blanchet, M., & Brunel, J. M. (2018). Bile Acid Derivatives: From Old Molecules to a New Potent Therapeutic Use: An Overview. Current Medicinal Chemistry, 25(30), 3613-3636. [Link]

  • MDPI. (2007). Special Issue on Bile Acids. Molecules. [Link]

  • Dayal, B., Batta, A. K., Shefer, S., Tint, G. S., Salen, G., & Mosbach, E. H. (1976). Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 12alpha, 24xi, 25-pentol. Journal of Lipid Research, 17(1), 74-77. [Link]

  • Miyata, M., Tohnai, N., & Hisaki, I. (2007). Crystalline Host–Guest Assemblies of Steroidal and Related Molecules: Diversity, Hierarchy, and Supramolecular Chirality. Accounts of Chemical Research, 40(8), 694-702. [Link]

  • Salen, G., Dayal, B., Batta, A. K., & Shefer, S. (1980). A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol. Steroids, 35(4), 439-444. [Link]

  • Kuhajda, K., Kandrac, J., Miljkovic, D., & Djurendic, E. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Chemistry, 6, 423. [Link]

  • Szefler, B., & Czelecki, D. (2020). Quasi-Podands with 1,2,3-Triazole Rings from Bile Acid Derivatives: Synthesis, and Spectroscopic and Theoretical Studies. Molecules, 25(18), 4238. [Link]

  • Miyata, M., & Nakano, K. (1998). Inclusion Compounds of Bile Acids and their Derivatives. Journal of the Japan Oil Chemists' Society, 47(4), 305-312. [Link]

  • Okuda, K., & Ohyama, Y. (1988). Purification and characterization of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol 27-hydroxylase from female rat liver mitochondria. The Journal of Biological Chemistry, 263(34), 18264-18269. [Link]

  • Smith, D. K. (2023). Supramolecular gels – A panorama of low-molecular-weight gelators from ancient origins to next-generation technologies. Chemical Society Reviews, 52(24), 8449-8480. [Link]

  • Pi-Bo, C., & Wypych, G. (2018). In Situ Formation of Steroidal Supramolecular Gels Designed for Drug Release. Gels, 4(1), 13. [Link]

  • PubChem. (n.d.). 5beta-Cholane-3alpha,7alpha,12alpha,24-tetrol. In PubChem. Retrieved from [Link]

  • Atsuta, Y., & Okuda, K. (1981). Partial purification and characterization of 5 beta-cholestane-3 alpha, 7 alpha, 12 alpha-triol and 5 beta-cholestane-3 alpha, 7 alpha-diol 27-monooxygenase. The Journal of Biological Chemistry, 256(17), 9144-9150. [Link]

  • Das, S., & Ghosh, S. (2014). A supramolecular gel based on a glycosylated amino acid derivative with the properties of gel to crystal transition. Soft Matter, 10(44), 8848-8854. [Link]

  • Dayal, B., Shefer, S., Tint, G. S., Salen, G., & Mosbach, E. H. (1976). Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. Journal of Lipid Research, 17(1), 74-77. [Link]

  • Kim, H. J., & Lee, M. S. (2022). In Situ Supramolecular Gel Formed by Cyclohexane Diamine with Aldehyde Derivative. Gels, 8(2), 70. [Link]

  • Wang, Y., et al. (2023). β-caryolane derivatives as novel anti-colorectal cancer agents: synthesis and in vitro biological evaluation. RSC Medicinal Chemistry, 14(10), 2004-2015. [Link]

  • ResearchGate. (2024). SUPRAMOLECULAR CHEMISTRY DESIGN, SYNTHESIS AND APPLICATIONS. [Link]

  • Templeton, J. F., Ling, Y., Zeglam, T. H., & LaBella, F. S. (1993). Synthesis of 20-hydroxy-, 20-amino-, and 20-nitro-14-hydroxy-21-nor-5 beta,14 beta-pregnane C-3 glycosides and related derivatives: structure-activity relationships of pregnanes that bind to the digitalis receptor. Journal of Medicinal Chemistry, 36(1), 42-45. [Link]

  • Li, Z., et al. (2019). Synthesis and photoswitchable amphiphilicity and self-assembly properties of photochromic spiropyran derivatives. Journal of Materials Chemistry C, 7(12), 3485-3493. [Link]

  • Fakayode, S. O., & Warner, I. M. (2019). Solvent Effects in Supramolecular Systems. In Supramolecular Chemistry. IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development for 5β-Cholane &amp; Bile Acid Derivatives

Welcome to the Advanced Chromatography Support Center. 5β-cholane derivatives—most notably bile acids and their synthetic analogues—present a notorious analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 5β-cholane derivatives—most notably bile acids and their synthetic analogues—present a notorious analytical challenge. Their rigid steroid nuclei lack strong chromophores, they exist as closely related stereoisomers (epimers), and their diverse conjugation states dictate vastly different ionization behaviors.

This guide is engineered for research scientists and drug development professionals. It bypasses generic advice to focus on the thermodynamic and mechanistic causality behind mobile phase optimization, ensuring your liquid chromatography-tandem mass spectrometry (LC-MS/MS) or evaporative light scattering detection (ELSD) workflows are robust and reproducible.

Part 1: Diagnostic Triage & Deep-Dive FAQs

Q1: I am experiencing severe co-elution of 5β-cholane stereoisomers (e.g., CDCA and UDCA). How should I adjust my gradient?

A1: Do not rely solely on gradient slope adjustments. The structural differences between 5β-cholane epimers (such as the orientation of hydroxyl groups at C-3, C-7, or C-12) often result in nearly identical hydrophobicities. Instead, modulate the column temperature .

The Causality: The enthalpy of transfer from the mobile phase to the stationary phase differs slightly among stereoisomers. As you increase the column temperature (e.g., from 30°C to 50°C), the entropic contribution to retention becomes dominant. This thermodynamic shift selectively alters the retention of bulkier isomers compared to planar ones, effectively inverting or expanding the elution order of closely related peaks[1].

Q2: My LC-MS/MS (Negative ESI) signal for unconjugated 5β-cholanes is heavily suppressed. What is wrong with my mobile phase?

A2: Your mobile phase likely contains excessive acidic modifiers or high ammonium buffer concentrations.

The Causality: Both high acidity (e.g., >0.1% formic acid) and high ammonium levels (>10 mM) severely reduce the electrospray ionization (ESI) efficiency of bile acids as [M-H]⁻ anions[2]. High acidity forces the equilibrium of the carboxylate group back to its neutral, un-ionized state. Meanwhile, excess ammonium ions compete for space and charge at the surface of the ESI droplet. Crucial Insight: Unconjugated 5β-cholanes that lack a 12-hydroxylation site (e.g., lithocholic acid) are the most susceptible to this suppression because they lack the additional polarity needed to remain at the droplet's surface during desolvation[2]. Keep formic acid at or below 0.01%[3].

Q3: How do I stabilize the retention times of taurine-conjugated 5β-cholanoic acids?

A3: Taurine conjugates contain a sulfonate group with a very low pKa, making their retention highly sensitive to minor pH fluctuations and ionic strength variations in the mobile phase. To stabilize them on a C18 column, use a buffered mobile phase rather than a simple acid modifier. A volatile buffer such as 2 mM to 10 mM ammonium acetate adjusted to pH ~7.0 provides a stable ionic environment, ensuring consistent retention without overwhelming the ESI source[4][5].

Part 2: Mechanistic Workflows & Visualizations

To successfully separate a complex mixture of free, glycine-conjugated, and taurine-conjugated 5β-cholanes, your method development must follow a logic-gated workflow based on the analytes' functional groups.

Workflow Start 5β-Cholane Isomer Mixture Col Stationary Phase Sub-2µm C18 or Core-Shell Start->Col Conj Conjugation Status? Col->Conj Unconj Unconjugated (Free) Use 0.01% Formic Acid Conj->Unconj Free Acids Taurine Taurine/Glycine Conjugated Use 2-10 mM NH4OAc (pH 7) Conj->Taurine Conjugates Temp Fine-Tune Temperature (30°C - 50°C) for Epimer Resolution Unconj->Temp Taurine->Temp Grad Multi-Segment Gradient Start 15-25% B -> Ramp to 75% B Temp->Grad

Caption: Logic-gated decision matrix for optimizing 5β-cholane HPLC mobile phase parameters.

Mechanism HighAdd High Additives (>0.1% FA or >10mM NH4+) Comp Droplet Surface Ion Competition HighAdd->Comp Neutral Protonation of Carboxylates HighAdd->Neutral Supp ESI(-) Signal Suppression Comp->Supp Neutral->Supp Vuln Susceptible Analytes: Unconjugated, No 12-OH Vuln->Supp Highest Impact

Caption: Causality of ESI(-) signal suppression in 5β-cholane mass spectrometry detection.

Part 3: Quantitative Data & Method Parameters

The following table synthesizes the optimal quantitative boundaries for mobile phase parameters based on validated bioanalytical reports.

ParameterRecommended RangeMechanistic PurposeReference
Column Temperature 30°C – 50°CAlters thermodynamic retention factors; critical for resolving closely eluting epimers (e.g., CDCA vs. UDCA).[1]
Formic Acid (Aqueous) 0.01% (Max 0.1%)Promotes sharp peak shapes but must be strictly minimized to prevent ESI(-) suppression of free acids.[3],[2]
Ammonium Acetate 2 mM – 10 mMBuffers mobile phase (pH ~7.0) to stabilize the retention of highly polar taurine/glycine conjugates.[4],[5]
Initial Gradient (%B) 15% – 25%Allows sufficient retention of highly polar polyhydroxylated or sulfated cholanes before elution.[3],[5]

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol includes a built-in system suitability test (SST). If the SST fails, the protocol dictates the exact corrective action, making it a self-validating system.

Step-by-Step HPLC-MRM-MS Workflow

1. Column & System Preparation

  • Column: Install a high-resolution sub-2 µm column (e.g., BEH C18, 2.1 mm × 150 mm, 1.7 µm)[3].

  • Temperature: Set the column compartment to 45°C .

  • Flow Rate: Set to 0.35 mL/min.

2. Mobile Phase Formulation

  • Mobile Phase A: LC-MS grade Water containing 0.01% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.01% Formic Acid.

  • (Note: If analyzing predominantly taurine conjugates, replace Formic Acid with 2 mM Ammonium Acetate in both phases[4]).

3. Gradient Execution Program the following binary gradient elution[3]:

  • 0.0 - 12.0 min: Linear ramp from 25% B to 40% B.

  • 12.0 - 26.0 min: Linear ramp from 40% B to 75% B.

  • 26.0 - 28.0 min: Column wash at 100% B.

  • 28.0 - 32.0 min: Re-equilibration at 25% B.

4. System Suitability Test (SST) - The Self-Validation Step

  • Inject a standard mixture containing Chenodeoxycholic Acid (CDCA) and Ursodeoxycholic Acid (UDCA).

  • Validation Gate: Calculate the chromatographic resolution ( Rs​ ) between the two peaks.

  • Corrective Action: If Rs​<1.5 , the thermodynamic separation is insufficient. Do not adjust the gradient. Instead, increase the column temperature by 5°C (up to a maximum of 55°C) and reinject. Proceed to sample analysis only when Rs​≥1.5 .

5. Detection (Negative ESI)

  • Operate the mass spectrometer in negative ion mode.

  • Monitor [M-H]⁻ precursor ions via Multiple Reaction Monitoring (MRM). Ensure source temperature and desolvation gas flow are optimized for steroidal frameworks.

References

  • Metabolic Profiling of Bile Acids in Human and Mouse Blood by LC–MS/MS in Combination with Phospholipid-Depletion Solid-Phase Extraction Analytical Chemistry - ACS Publications[Link]

  • Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column Agilent Technologies Application Notes[Link]

  • Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy National Institutes of Health (PMC)[Link]

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode National Institutes of Health (PMC)[Link]

  • Bile Acids in Bile Salt Export Pump and Multidrug Resistance-Associated Proteins Using LC-MS/MS J-Stage[Link]

Sources

Optimization

Troubleshooting signal-to-noise ratio in 5beta-cholane NMR spectroscopy

Welcome to the technical support center for 5β-cholane NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5β-cholane NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their NMR experiments, with a specific focus on achieving a high signal-to-noise ratio (S/N).

Frequently Asked Questions (FAQs)

Q1: My 5β-cholane sample has a very low signal-to-noise ratio in the ¹H NMR spectrum. What are the most common reasons for this?

A low signal-to-noise (S/N) ratio is a frequent challenge in NMR spectroscopy, particularly with complex molecules like 5β-cholane derivatives. The primary culprits are often related to sample preparation and basic experimental setup. These can include:

  • Insufficient sample concentration: The signal intensity is directly proportional to the concentration of the analyte.

  • Poor magnetic field homogeneity (shimming): An improperly shimmed magnet will lead to broad peaks, which reduces their height relative to the baseline noise.[1]

  • Incorrectly set acquisition parameters: The number of scans, pulse width, and relaxation delay all significantly impact the final S/N.

  • Suboptimal probe tuning and matching: An untuned probe will not efficiently transmit and receive the radiofrequency signals, leading to significant signal loss.

Q2: How can I improve the solubility of my 5β-cholane derivative for NMR analysis?

Many steroidal compounds, including 5β-cholane derivatives, exhibit poor solubility in common deuterated solvents, which directly impacts the achievable signal-to-noise ratio. Here are some strategies to enhance solubility:

  • Solvent Selection: While CDCl₃ is a common starting point, consider more polar solvents like DMSO-d₆, methanol-d₄, or a mixture of solvents. For some drugs and natural products, a mixed solvent system such as 4:1 CDCl₃:CD₃OD can significantly improve solubility.

  • Temperature: Gently warming the sample can sometimes improve solubility. However, be mindful of potential sample degradation at elevated temperatures.

  • Use of Co-solvents: Small amounts of a non-deuterated co-solvent can be added to improve solubility, but this will introduce additional signals into your spectrum.

  • Chemical Derivatization: In some cases, derivatizing the 5β-cholane molecule can improve its solubility.

  • Cyclodextrins: These can be used to form inclusion complexes with steroidal drugs, which can enhance their aqueous solubility.[2]

Q3: What are the recommended starting NMR acquisition parameters for a standard ¹H experiment on a 5β-cholestane derivative?

For a standard ¹H NMR experiment on a 5β-cholestane derivative on a 500 or 600 MHz spectrometer, the following parameters can be used as a starting point[3]:

ParameterRecommended ValueRationale
Pulse Angle90°A 90° pulse provides the maximum signal for a single scan.
Spectral Width12-14 ppmThis range is typically sufficient to cover all proton signals in a steroid.
Acquisition Time2-4 secondsA longer acquisition time can improve resolution.
Relaxation Delay1-2 secondsThis allows for sufficient relaxation of the protons between scans.
Number of Scans16-64The signal-to-noise ratio increases with the square root of the number of scans.[4]

These parameters should be optimized based on the specific compound and the desired outcome of the experiment.

In-Depth Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be a frustrating issue. This guide provides a systematic workflow to identify and resolve the root cause.

Troubleshooting Workflow for Low S/N

G A Low S/N Observed B Check Sample Preparation A->B C Check Spectrometer Hardware A->C D Optimize Acquisition Parameters A->D E Is sample concentration sufficient? (>5-10 mg/0.6 mL for ¹H) B->E F Is the sample fully dissolved? (No visible particles) B->F G Is the probe tuned and matched? C->G H Are the shims optimized? C->H I Increase number of scans (NS) D->I J Optimize pulse width (pw) and relaxation delay (d1) D->J E->F Yes L Re-prepare sample with higher concentration or different solvent E->L No F->G Yes M Filter sample F->M No G->H Yes N Tune and match the probe G->N No H->I Yes O Re-shim the sample H->O No I->J K Problem Solved J->K S/N Improved P Further optimization or consult expert J->P S/N Still Low L->F M->G N->H O->I

Caption: A systematic workflow for troubleshooting low signal-to-noise in NMR.

Step-by-Step Protocol:

  • Evaluate Sample Preparation:

    • Concentration: For a typical ¹H NMR spectrum of a 5β-cholane derivative, aim for a concentration of 5-20 mg in 0.6 mL of deuterated solvent.[3] For ¹³C NMR, a higher concentration is generally required.

    • Solubility: Visually inspect the sample. If any solid particles are present, the sample is not fully dissolved, which will lead to poor shimming and a low S/N.[1] If solubility is an issue, refer to the solubility enhancement guide below.

    • Purity: Impurities can introduce unwanted signals and broaden the lines of your compound of interest.

  • Verify Spectrometer Hardware Performance:

    • Probe Tuning and Matching: The probe must be tuned and matched for every sample.[1] An untuned probe is a very common cause of poor signal. The tuning process minimizes reflected power and maximizes the efficiency of RF transmission.

    • Shimming: Poor shimming leads to broad, distorted peaks, which significantly reduces the S/N. Always optimize the shims for each sample.

  • Optimize Acquisition Parameters:

    • Number of Scans (NS): The S/N is proportional to the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[4]

    • Pulse Width (Flip Angle): A 90° pulse gives the maximum signal per scan. However, for nuclei with long relaxation times, a smaller flip angle (e.g., 30° or 45°) combined with a shorter relaxation delay can be more efficient in terms of S/N per unit time.

    • Relaxation Delay (d1): The relaxation delay should be long enough to allow the magnetization to return to equilibrium before the next pulse. For quantitative experiments, a delay of 5-7 times the longest T₁ is recommended.[4] For routine qualitative spectra, a shorter delay can be used, especially with a smaller flip angle.

Guide 2: Overcoming Solubility Challenges with Steroids

Poor solubility is a significant hurdle in the NMR analysis of many steroids. This guide provides a more detailed protocol for improving the solubility of your 5β-cholane samples.

Solubility Enhancement Workflow

G A Poor Solubility of 5β-cholane Derivative B Try Standard Solvents (CDCl₃, DMSO-d₆) A->B F Is the sample dissolved? B->F C Use a Solvent Mixture (e.g., 4:1 CDCl₃:CD₃OD) C->F Re-check D Gentle Heating D->F Re-check E Consider Co-solvents or Solubilizing Agents (e.g., Cyclodextrins) E->F Re-check F->C No F->D No F->E No G Acquire NMR Spectrum F->G Yes H Still not dissolved F->H No I Proceed to next step

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Gas Chromatographic Retention Indices: 5β(H)-Cholane vs. Cholestane

A Technical Guide for Researchers in Steroid Analysis and Drug Development In the landscape of steroid analysis, particularly within geochemical, clinical, and pharmaceutical research, the accurate identification of ster...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Steroid Analysis and Drug Development

In the landscape of steroid analysis, particularly within geochemical, clinical, and pharmaceutical research, the accurate identification of stereoisomers is paramount. The subtle yet significant differences in the three-dimensional structure of steroid molecules can lead to vastly different biological activities and geochemical signatures. Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), stands as a cornerstone technique for the separation and identification of these complex molecules. However, retention time alone is an insufficient and unreliable metric for definitive identification due to its dependence on instrumental parameters.

This guide, authored for the discerning researcher, scientist, and drug development professional, provides an in-depth comparative analysis of the gas chromatographic retention indices of two fundamental steroid skeletons: 5β(H)-cholane (coprostane) and 5α(H)-cholestane (cholestane). We will delve into the structural basis for their differential retention behaviors, present and compare their Kovats and Lee retention indices, and provide a rigorous, self-validating experimental protocol for their determination.

The Decisive Role of A/B Ring Juncture Stereochemistry

The fundamental structural difference between 5β(H)-cholane and 5α(H)-cholestane lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus. In 5α(H)-cholestane, the A/B rings are in a trans fusion, resulting in a relatively planar and elongated molecular structure. Conversely, 5β(H)-cholane possesses a cis A/B ring fusion, which imparts a distinct "bent" or "L-shaped" conformation to the molecule.

This seemingly minor variation in stereochemistry has profound implications for their interaction with the stationary phase in a gas chromatography column. On commonly used non-polar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-1, SE-30, OV-101), the more planar 5α-isomers can interact more extensively with the stationary phase through van der Waals forces. This generally leads to longer retention times and, consequently, higher retention indices for 5α-steranes compared to their 5β-counterparts of the same carbon number. The bent structure of the 5β-isomers reduces the overall surface area available for interaction, leading to their earlier elution.

Understanding and Comparing Retention Indices: Kovats vs. Lee

To overcome the limitations of raw retention times, retention indices provide a standardized and more transferable measure of a compound's chromatographic behavior.[1][2][3]

The Kovats Retention Index

The Kovats retention index (I) is a widely adopted system that relates the retention time of an analyte to that of a homologous series of n-alkanes.[1][2] For a given stationary phase and temperature, the Kovats index of a compound is a constant and is calculated using the following formula for temperature-programmed analysis:

I = 100 * [n + (tR(x) - tR(n)) / (tR(N) - tR(n))]

Where:

  • n is the carbon number of the n-alkane eluting directly before the analyte.

  • N is the carbon number of the n-alkane eluting directly after the analyte.

  • tR(x) is the retention time of the analyte.

  • tR(n) is the retention time of the n-alkane with carbon number n.

  • tR(N) is the retention time of the n-alkane with carbon number N.

The Lee Retention Index

For polycyclic aromatic compounds, including steroids, the Lee retention index offers a valuable alternative. Instead of n-alkanes, the Lee index utilizes a series of polycyclic aromatic hydrocarbons (PAHs) as retention standards (e.g., naphthalene, phenanthrene, chrysene).[2][4][5] This can be particularly advantageous for high-boiling point analytes like steranes, as the PAH standards often have retention times that are more closely aligned with the analytes of interest. The calculation is analogous to the Kovats index but uses the PAH standards as reference points.

Comparative Retention Index Data

CompoundStereochemistryStationary PhaseKovats Retention Index (I)Reference
5α(H)-Cholestane 5α (trans)Methyl Silicone2852
5α(H)-Cholestane 5α (trans)OV-1012856
5α,14β-Cholestane 5α (trans)DB-12814
5β-Cholane-3α,7α,12α,24-tetrol, TMS derivative 5β (cis)Non-polar3278
5β20R-Cholestane 5β (cis)DB-1Relative Retention Index: 28.081
5α20S-Cholestane 5α (trans)DB-1Relative Retention Index: 28.065

*Note: The relative retention indices for the cholestane isomers indicate very close elution, with the 5β isomer having a slightly higher value in this specific case, which may be influenced by the 20R/20S stereochemistry and the specific GC conditions. However, the general principle of earlier elution for 5β isomers often holds true for the parent skeletons.

The data clearly indicates that on non-polar stationary phases, 5α(H)-cholestane has a significantly high retention index. While a direct comparison to the parent 5β(H)-cholane is challenging due to the lack of publicly available data, the very close elution of the 5α and 5β cholestane isomers highlights the difficulty in their separation and the necessity of precise retention index determination. The higher retention index of the derivatized 5β-cholane tetrol is expected due to its increased molecular weight and the presence of polar functional groups.

Experimental Protocol for the Determination of Retention Indices

This section provides a detailed, self-validating protocol for the determination of Kovats and Lee retention indices of 5β(H)-cholane and cholestane.

Materials and Reagents
  • Analytes: 5β(H)-cholane and 5α(H)-cholestane standards (high purity).

  • Solvent: Hexane or Dichloromethane (GC grade).

  • Kovats Retention Index Standards: A homologous series of n-alkanes (e.g., C10-C40).

  • Lee Retention Index Standards: Naphthalene, phenanthrene, chrysene, and picene (or other suitable PAHs).

  • Internal Standard (optional but recommended): A compound with a known retention time and index that does not co-elute with the analytes or standards (e.g., 5α-cholestane-d4).

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column is recommended for separating these non-polar analytes based on their boiling points and shape. A common choice is a 30m x 0.25mm ID, 0.25µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium (high purity).

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of 5β(H)-cholane, 5α(H)-cholestane, and the Lee retention index standards in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Working Standard Mixtures:

    • Kovats Analysis: Prepare a mixture containing the analytes and the n-alkane series. The concentration of each component should be optimized for clear detection without overloading the column.

    • Lee Analysis: Prepare a separate mixture containing the analytes and the PAH standards.

  • Sample Preparation (if applicable): For real-world samples, a validated extraction and clean-up procedure is necessary to isolate the sterane fraction. This may involve liquid-liquid extraction, solid-phase extraction (SPE), and fractionation by column chromatography.

GC-MS Operating Conditions
  • Injector Temperature: 280-300 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

  • Carrier Gas Flow Rate: Constant flow mode, typically 1.0-1.5 mL/min.

  • Oven Temperature Program: A temperature program is essential for analyzing a wide range of analytes. A typical program could be:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp 1: Increase to 200 °C at 10-15 °C/min.

    • Ramp 2: Increase to 300-320 °C at 3-5 °C/min, hold for 10-15 minutes.

  • MS Transfer Line Temperature: 280-300 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500 (or a more targeted range if using Selected Ion Monitoring - SIM).

Data Acquisition and Analysis
  • Inject the prepared standard mixtures and samples into the GC-MS system.

  • Identify the peaks corresponding to the n-alkanes (for Kovats) or PAHs (for Lee) and the target analytes based on their retention times and mass spectra.

  • Calculate the Kovats or Lee retention indices for 5β(H)-cholane and cholestane using the appropriate formula mentioned earlier.

Self-Validation and Quality Control
  • Reproducibility: Inject the standard mixtures multiple times to assess the reproducibility of the retention times and calculated indices. The relative standard deviation (RSD) should be low (typically <0.5%).

  • Confirmation with a Different Column: For robust identification, confirm the retention indices on a column with a different stationary phase polarity (e.g., a mid-polar phase). The elution order and index values will change, providing an additional layer of confirmation.

  • Mass Spectral Confirmation: Always confirm the identity of the peaks by comparing their mass spectra with reference spectra from a library (e.g., NIST) or from the analysis of authentic standards.

Visualizing the Workflow

Caption: Workflow for the determination of retention indices.

Conclusion

The stereochemistry at the A/B ring junction is a critical determinant of the gas chromatographic behavior of steranes. The planar 5α(H)-cholestane generally exhibits a higher retention index on non-polar stationary phases compared to the bent 5β(H)-cholane due to more favorable interactions with the stationary phase. The use of standardized retention indices, such as the Kovats and Lee systems, is indispensable for the reliable identification of these and other steroid isomers. The experimental protocol detailed in this guide provides a robust framework for researchers to accurately determine these indices, thereby enhancing the confidence and validity of their analytical findings in the multifaceted fields of steroid research.

References

  • Chemistry LibreTexts. (2020, December 9). GC-MS: Performance Enhancing Drugs. Retrieved from [Link]

  • Eckel, W. P., & Kind, T. (n.d.). Use of boiling point–Lee retention index correlation for rapid review of gas chromatography-mass spectrometry data. AMDIS. Retrieved from [Link]

  • FDA. (n.d.). Lib 4652 Screen for Steroids using gas chromatography-mass specetrometry. Retrieved from [Link]

  • JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Retrieved from [Link]

  • Nahar, L., Sarker, S. D., & Turner, A. B. (2006). Synthesis and spectroscopic data analyses of 5b-cholane derivatives. Acta Pharmaceutica, 56(3), 369–374. Retrieved from [Link]

  • NIST. (n.d.). 5β-Cholane-3α,7α,12α,24-tetrol, TMS. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 5β-Cholestane-3α,7α,25-triol, TMS. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cholestane, (5α,14β)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • SGE. (n.d.). GC columns. Retrieved from [Link]

  • USGS. (1986, February 18). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. Retrieved from [Link]

  • VCF. (n.d.). VCF Guide to use. Retrieved from [Link]

  • Wikipedia. (n.d.). Kovats retention index. Retrieved from [Link]

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Comparative

The Causality of Extraction: Soxhlet vs. Accelerated Solvent Extraction (ASE)

Method Validation for Quantitative Analysis of 5β-Cholane in Sediments: A Comparative Guide to Extraction and GC-MS/MS Platforms As a Senior Application Scientist, I frequently encounter the methodological dilemma of qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Method Validation for Quantitative Analysis of 5β-Cholane in Sediments: A Comparative Guide to Extraction and GC-MS/MS Platforms

As a Senior Application Scientist, I frequently encounter the methodological dilemma of quantifying trace sterane biomarkers, such as 5β-cholane, in highly complex environmental matrices. Sediments present a worst-case scenario for analytical chemistry: they are heavily laden with humic acids, complex aliphatic hydrocarbons, and elemental sulfur, all of which aggressively interfere with target analyte signals.

Historically, laboratories have relied on traditional Soxhlet extraction followed by Single Quadrupole GC-MS (in Selected Ion Monitoring, or SIM, mode). However, this legacy method is fraught with inefficiencies and matrix interferences. In this guide, we objectively compare the legacy approach against a modernized, high-throughput workflow utilizing Accelerated Solvent Extraction (ASE) coupled with Triple Quadrupole GC-MS/MS (MRM mode).

The extraction of non-polar biomarkers from sediment requires overcoming strong solute-matrix interactions, including Van der Waals forces and dipole-dipole attractions.

The Legacy Approach (Soxhlet): Soxhlet extraction relies on the continuous reflux of a solvent at its atmospheric boiling point (e.g., ~83°C for standard solvent mixtures)[1]. Because the physical parameters are limited by atmospheric pressure, the solubilization kinetics are slow, typically requiring 12 to 24 hours of continuous extraction and consuming upwards of 160 mL of solvent per sample[1].

The Modernized Approach (ASE): Accelerated Solvent Extraction (ASE) fundamentally alters the thermodynamics of the extraction process. By utilizing elevated pressure (typically 10 MPa or 1500 psi), ASE prevents the solvent from boiling, allowing extractions to occur at temperatures well above the solvent's atmospheric boiling point (e.g., 125°C)[1][2].

  • The Causality: The elevated temperature drastically decreases solvent viscosity and surface tension, allowing the solvent to penetrate the microscopic interstitial pores of the sediment matrix. Simultaneously, the high thermal energy rapidly disrupts the solute-matrix binding forces[2]. This reduces the extraction time to just 20 minutes and solvent consumption to approximately 30 mL, while achieving superior recovery rates[1].

Workflow cluster_Soxhlet Traditional Soxhlet cluster_ASE Accelerated Solvent Extraction Sediment Sediment Sample (Lyophilized & Sieved) Sox_Ext Soxhlet Extraction (160 mL, 24h, 83°C) Sediment->Sox_Ext ASE_Ext ASE Extraction (30 mL, 20 min, 125°C) Sediment->ASE_Ext Sox_Conc Rotary Evaporation Sox_Ext->Sox_Conc Cleanup Silica SPE & Cu Cleanup (Remove Humic Acids & Sulfur) Sox_Conc->Cleanup ASE_Conc Nitrogen Blowdown ASE_Ext->ASE_Conc ASE_Conc->Cleanup Analysis GC-MS/MS (MRM) Quantification Cleanup->Analysis

Fig 1. Workflow comparison: Soxhlet vs. Accelerated Solvent Extraction (ASE) for sediments.

The Causality of Detection: GC-MS (SIM) vs. GC-MS/MS (MRM)

Even with optimal extraction, the sediment matrix co-extracts thousands of non-target compounds.

When using a Single Quadrupole GC-MS in SIM mode, the instrument monitors the primary fragment ion of 5β-cholane (m/z 217). However, m/z 217 is a common fragment for nearly all steranes and many complex aliphatic hydrocarbons. This creates severe isobaric interference , artificially inflating the baseline and making accurate low-level quantification impossible.

Triple Quadrupole GC-MS/MS solves this through Multiple Reaction Monitoring (MRM) .

  • The Causality: In Q1, the instrument isolates the specific intact precursor ion of 5β-cholane (m/z 330.3), filtering out all other co-eluting matrix molecules. In Q2 (the collision cell), Argon gas is used to induce fragmentation (Collision-Induced Dissociation)[3]. Finally, Q3 filters for the specific product ions (m/z 217.2 and 149.1). The probability of a matrix contaminant having both the exact precursor mass and the exact fragmentation pathway is statistically near zero, resulting in a virtually noise-free chromatogram.

Fragmentation Precursor Precursor Ion (Q1) m/z 330.3 [M]+ (5β-cholane) Collision Collision Cell (Q2) CID with Argon Gas Precursor->Collision Product1 Quantifier Ion (Q3) m/z 217.2 (Sterane Core) Collision->Product1 -C8H17 Product2 Qualifier Ion (Q3) m/z 149.1 (Ring Cleavage) Collision->Product2 -C13H25

Fig 2. GC-MS/MS MRM fragmentation pathway for 5β-cholane quantification.

Validated Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, an analytical protocol must be self-validating. By bracketing the workflow with an internal standard (pre-extraction) and a surrogate standard (pre-injection), we mathematically isolate extraction efficiency from instrument performance.

Step 1: Matrix Preparation & Isotope Dilution

  • Lyophilize the sediment to complete dryness. Causality: Water repels non-polar extraction solvents; removing it ensures total solvent penetration.

  • Sieve to <2 mm and weigh 5.0 g into a beaker.

  • Self-Validation Check: Spike the dry sediment with 50 ng of 5β-cholane-d4 (Internal Standard). Causality: Spiking before extraction ensures that any physical loss of the analyte during extraction or cleanup is proportionally mirrored by the isotope, allowing for perfect mathematical correction.

Step 2: Accelerated Solvent Extraction (ASE)

  • Mix the sediment with diatomaceous earth and load into a 10 mL stainless steel ASE cell. Causality: Diatomaceous earth acts as a dispersant, preventing the solvent from "channeling" through the matrix and ensuring uniform surface area contact.

  • Extract using Hexane:Dichloromethane (1:1 v/v) at 125°C and 1500 psi (10 MPa) for 20 minutes[1].

Step 3: Desulfurization & SPE Cleanup

  • Add activated copper turnings to the raw extract. Causality: Sediments contain elemental sulfur which co-elutes with steranes and causes severe ion suppression in the MS source[4]. Copper reacts with sulfur to form insoluble copper sulfide, permanently removing it from the liquid phase.

  • Pass the extract through a Silica/Alumina Solid Phase Extraction (SPE) cartridge. Elute with hexane. Causality: The polar stationary phase irreversibly binds interfering humic acids and polar lipids, allowing the non-polar 5β-cholane to pass through.

Step 4: Concentration & Surrogate Spiking

  • Concentrate the eluate to exactly 1.0 mL using a gentle nitrogen stream (Nitrogen Blowdown).

  • Self-Validation Check: Spike the vial with 50 ng of 5α-androstane (Surrogate Standard). Causality: Because this is added immediately before injection, its recovery strictly diagnoses GC-MS/MS instrument variations (e.g., injector discrimination or detector drift), independent of the extraction process.

Step 5: GC-MS/MS Analysis

  • Inject 1 µL onto a DB-5ms capillary column (30m x 0.25mm x 0.25µm).

  • Use a temperature gradient: 80°C (hold 1 min) to 300°C at 10°C/min.

  • Operate the Q-Exactive or Triple Quadrupole in MRM mode[3], monitoring the m/z 330.3 → 217.2 transition at a normalized collision energy of 15 eV.

Method Validation Data

The quantitative superiority of the ASE + GC-MS/MS workflow is demonstrated in the validation data below. ASE provides significantly higher extraction efficiencies in complex soils (such as high organic clay)[5], while MS/MS detection lowers the Limit of Quantitation (LOQ) by over an order of magnitude.

Table 1: Method Validation Parameters (Linearity, LOD, LOQ)

Analytical ParameterSoxhlet + GC-MS (SIM)ASE + GC-MS/MS (MRM)Performance Gain
Extraction Time 24 hours20 minutes72x Faster
Solvent Consumption 160 mL30 mL81% Reduction
Limit of Detection (LOD) 5.0 ng/g0.2 ng/g25x More Sensitive
Limit of Quantitation (LOQ) 15.0 ng/g0.6 ng/g25x More Sensitive
Linearity (R²) 0.9910.999Superior Precision

Table 2: Recovery and Precision (Spiked Sediment Matrix at 50 ng/g)

Matrix TypeSoxhlet Recovery (%)Soxhlet RSD (%)ASE Recovery (%)ASE RSD (%)
Sand 82.412.595.64.2
Silt Loam 65.118.391.25.1
High Organic Clay 48.724.688.46.8

Data Interpretation: As matrix complexity increases (from sand to high organic clay), the traditional Soxhlet method suffers severe recovery degradation (dropping to 48.7%) due to its inability to break strong organic-organic matrix binding. ASE maintains robust recovery (>88%) across all matrices due to the disruptive power of elevated temperature and pressure[5].

Conclusion

For drug development professionals and environmental scientists requiring rigorous quantitative analysis of 5β-cholane, the combination of Accelerated Solvent Extraction and GC-MS/MS is the definitive standard. It replaces the slow, solvent-heavy, and interference-prone legacy methods with a high-throughput, self-validating system that guarantees data integrity even in the most challenging sediment matrices.

References

  • Accelerated Solvent Extraction - Environmental Technical Resource Guide Thermo Fisher Scientific URL
  • The application of dimethyldioxirane for the selective oxidation of polyfunctional steroids ResearchGate URL
  • LCMS.cz (Thermo Scientific Application Note)
  • SCIRP (Scientific Research Publishing)
  • RSC (Royal Society of Chemistry)

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Validation

A Senior Application Scientist's Guide: 5β-Cholane Derivatives vs. Coprostane as Fecal Biomarkers

An In-depth Comparison for Researchers in Environmental Science and Clinical Diagnostics This guide provides a detailed comparative analysis of two significant classes of fecal biomarkers derived from cholesterol metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparison for Researchers in Environmental Science and Clinical Diagnostics

This guide provides a detailed comparative analysis of two significant classes of fecal biomarkers derived from cholesterol metabolism: coprostane (a 5β-stanol) and 5β-cholane derivatives (primarily bile acids). While both originate from cholesterol, their biochemical pathways, stability, and applications are markedly different. This document is designed for researchers, scientists, and drug development professionals, offering insights into the causal mechanisms behind their formation and the experimental rationale for their use as indicators of either environmental fecal pollution or host-gut microbiome health status.

Introduction to Fecal Biomarkers

Fecal biomarkers are chemical compounds found in feces that provide non-invasive insights into various physiological and pathological processes.[1][2] They are invaluable tools, broadly categorized into markers for intestinal inflammation (e.g., calprotectin), gut permeability, and metabolic function.[2][3][4] Within the metabolic category, steroids, particularly those derived from cholesterol, offer robust and specific signals. The 5β-configuration in the A/B ring junction of the steroid nucleus is a key feature, as this structure is primarily formed through microbial action within the anoxic environment of the vertebrate gut.[5][6] This makes 5β-steroids, such as coprostane and bile acids, highly specific indicators of fecal origin.

This guide will deconstruct the pathways and applications of two major 5β-steroid classes:

  • Coprostane (5β-cholestan-3β-ol): A fecal stanol widely used as a definitive marker for sewage and fecal contamination in environmental samples.[7][8]

  • 5β-Cholane Derivatives (Bile Acids): A class of compounds synthesized in the liver and modified by gut microbiota, serving as crucial indicators of liver function, gut health, and host-microbiome interactions.[9][10]

Coprostane: The Gold Standard for Fecal Pollution Tracking

Coprostane is a 27-carbon stanol that is one of the most abundant sterols in human feces, accounting for approximately 60% of the total sterol content.[11] Its high concentration in feces and significant stability in the environment make it an excellent biomarker for identifying the presence of fecal matter.[5][12]

Mechanism of Formation: A Gut Microbiome Signature

Coprostane is the end product of the microbial biohydrogenation of cholesterol in the large intestine.[13][14] While a direct reduction of cholesterol's Δ5 double bond was once postulated, the predominant mechanism is an indirect pathway involving ketone intermediates.[13][14][15] This conversion is not universal across all animal species and its efficiency can vary even among humans, but it is a hallmark of the gut microbiome in most higher animals, including humans.[13][16]

The established indirect pathway proceeds as follows:

  • Oxidation: Cholesterol is first oxidized to 4-cholesten-3-one.

  • Reduction: The Δ4 double bond of 4-cholesten-3-one is reduced to form 5β-cholestan-3-one (coprostanone).[17]

  • Reduction: The 3-keto group of coprostanone is then reduced to a 3β-hydroxyl group, yielding coprostanol (coprostane).[13][15]

Coprostane Formation Pathway cluster_0 Gut Microbiota Action Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Oxidation Coprostanone Coprostanone (5β-Cholestan-3-one) Cholestenone->Coprostanone Reduction Coprostane Coprostane (5β-Cholestan-3β-ol) Coprostanone->Coprostane Reduction

Figure 1: The indirect biochemical pathway for the conversion of cholesterol to coprostane by gut microorganisms.
Primary Application & Interpretation

The primary application of coprostane is in environmental science as a chemical tracer for sewage contamination in water, soils, and sediments.[7][18] Unlike bacterial indicators (e.g., E. coli), which can be affected by environmental factors like temperature and sunlight, coprostane is more stable and provides a more reliable signal of recent fecal input.[8][19]

Data interpretation often relies on specific ratios:

  • Coprostanol / (Coprostanol + 5α-Cholestanol) Ratio: Values > 0.7 are indicative of fecal matter from higher mammals, helping to distinguish a direct fecal source from compounds formed through environmental degradation.

  • Coprostanol / Cholesterol Ratio: Raw sewage often exhibits a high ratio (~10), which decreases as it is treated or diluted in the environment.[14]

  • Coprostanol / 24-ethylcoprostanol Ratio: This ratio helps differentiate between human/omnivore waste and herbivore waste.[14] Herbivores consume plants rich in β-sitosterol, which is metabolized to 24-ethylcoprostanol.[5]

5β-Cholane Derivatives (Bile Acids): Biomarkers of Host Physiology

The 5β-cholane core structure is the foundation for bile acids, a class of steroid molecules essential for digestion and lipid absorption. Their fecal profile is a direct readout of complex interactions between the host's liver and the gut microbiome.

Mechanism of Formation: A Host-Microbiome Collaboration

The formation of the bile acid pool is a two-step process:

  • Host Synthesis (Liver): The host synthesizes primary bile acids , mainly cholic acid and chenodeoxycholic acid, from cholesterol in the liver. This process involves multiple enzymatic steps that modify the steroid nucleus and shorten the side chain.[9][20]

  • Microbial Modification (Gut): Primary bile acids are secreted into the gut. Here, the resident microbiota deconjugate and dehydroxylate them to form secondary bile acids , such as deoxycholic acid and lithocholic acid.[21]

The balance between primary and secondary bile acids in feces is therefore a sensitive indicator of both liver synthesis capacity and the metabolic activity of the gut flora.

Bile_Acid_Formation cluster_liver Liver (Host Synthesis) cluster_gut Gut (Microbial Action) Cholesterol Cholesterol PBA Primary Bile Acids (e.g., Cholic Acid) Cholesterol->PBA Enzymatic Conversion SBA Secondary Bile Acids (e.g., Deoxycholic Acid) PBA->SBA Secretion & Microbial Dehydroxylation

Figure 2: Simplified pathway of bile acid formation, highlighting the roles of both the host liver and gut microbiota.
Primary Application & Interpretation

Fecal bile acid profiles are primarily used in clinical and translational research to investigate:

  • Gastrointestinal Diseases: Altered bile acid profiles are linked to conditions like Inflammatory Bowel Disease (IBD) and Colorectal Cancer (CRC).[1][2]

  • Gut Dysbiosis: A shift in the ratio of primary to secondary bile acids can indicate an imbalance in the gut microbial community.

  • Liver Function: Impaired liver function can lead to changes in the synthesis of primary bile acids.

Interpretation focuses on the relative abundance of different bile acid species rather than a single absolute value. An elevated ratio of primary to secondary bile acids, for instance, may suggest reduced microbial conversion capacity in the gut.

Head-to-Head Comparison: 5β-Cholane vs. Coprostane

The choice between these biomarkers is entirely dependent on the research question. Coprostane answers "Is there fecal contamination and from what general source?", while bile acids answer "What is the metabolic state of the host's liver and gut microbiome?".

FeatureCoprostane (5β-Cholestan-3β-ol)5β-Cholane Derivatives (Bile Acids)
Biochemical Class Fecal StanolSteroid Acids
Primary Precursor CholesterolCholesterol
Formation Pathway Exclusively via gut microbial reduction of cholesterol.[13][15]Host liver synthesis followed by gut microbial modification.[9][20]
Core Application Environmental fecal pollution tracking.[7][8][22]Clinical diagnostics; gut health and liver function assessment.[1][2]
What It Indicates Presence and general source (human vs. herbivore) of fecal matter.[5][14]Host metabolic function and gut microbiome activity.
Specificity High specificity for fecal matter from higher animals.[5][12]Specific to hepato-enteric circulation and microbial metabolism.
Stability High stability in soil and sediments, enabling historical analysis.[5][12]Less stable in the environment; primarily for fresh fecal sample analysis.
Analytical Complexity Relatively simple; quantification of a single primary compound.Complex; requires profiling of multiple acid species.

Experimental Protocols and Methodologies

A robust and validated analytical workflow is critical for obtaining reliable data for either biomarker class. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analysis, offering high sensitivity and specificity.[23][24]

Unified Extraction and Analysis Workflow

The following protocol outlines a comprehensive workflow suitable for the analysis of both neutral sterols (like coprostane) and acidic steroids (bile acids) from fecal samples. The key is a saponification step, which hydrolyzes conjugated forms and ester linkages, liberating the target analytes for extraction.

Experimental_Workflow Sample 1. Fecal Sample (Lyophilized) Spike 2. Spike with Internal & Surrogate Standards Sample->Spike Sapon 3. Saponification (e.g., with KOH/NaOH) Spike->Sapon Extract 4. Liquid-Liquid or Solid-Phase Extraction (SPE) Sapon->Extract Deriv 5. Derivatization (Silylation, e.g., with BSTFA) Extract->Deriv GCMS 6. GC-MS Analysis Deriv->GCMS Data 7. Data Interpretation (Quantification & Ratios) GCMS->Data

Figure 3: General experimental workflow for the analysis of fecal steroids by GC-MS.
Detailed Step-by-Step Protocol

1. Sample Preparation:

  • Homogenize and lyophilize (freeze-dry) fecal samples to a constant dry weight. This provides a consistent basis for quantification.

  • Accurately weigh approximately 0.1-0.5 g of dried sample into a glass tube.

2. Extraction:

  • Rationale: To efficiently remove analytes from the complex fecal matrix and hydrolyze conjugated forms.

  • Add an internal standard solution (e.g., deuterated analogues) for accurate quantification.

  • Add 10 mL of 1 M potassium hydroxide (KOH) in 90% methanol.

  • Saponify by heating at 80°C for 2 hours. This step breaks ester bonds, liberating sterols and bile acids.[18][23]

  • After cooling, perform liquid-liquid extraction by adding 5 mL of hexane/dichloromethane (4:1) and vortexing. Repeat the extraction three times, pooling the organic layers.

  • Alternatively, use Solid-Phase Extraction (SPE) for cleanup.[25]

3. Derivatization:

  • Rationale: Steroids contain polar hydroxyl groups, making them non-volatile. Silylation replaces these active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability for GC analysis.[23][26]

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[23]

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[23]

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a quadrupole mass spectrometer.[24]

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[24]

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A typical temperature program starts at 60°C, ramps to 250°C, and then to a final temperature of 300°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, targeting characteristic ions for each compound and its TMS derivative.

Conclusion

5β-cholane derivatives (bile acids) and coprostane are powerful fecal biomarkers, but they are not interchangeable. Their selection is dictated by the scientific objective.

  • Coprostane is an unambiguous and stable indicator of the presence of fecal matter , making it the superior choice for environmental monitoring, archaeology, and pollution source tracking.[5][7][12] Its analysis is straightforward, focusing on a single, well-characterized compound.

  • 5β-Cholane derivatives (Bile Acids) provide a nuanced window into host-microbiome metabolic interactions . They are the biomarkers of choice for clinical research into gastrointestinal and liver diseases. Their analysis is more complex, requiring the profiling of a suite of related compounds to interpret the metabolic state.

By understanding the distinct biochemical origins and applying robust, validated analytical methods, researchers can effectively leverage these biomarkers to gain critical insights in their respective fields.

References

  • Ontosight AI.
  • Farkas, K., et al. (2004). Method Validation for the Simultaneous Determination of Fecal Sterols in Surface Waters by Gas Chromatography–Mass Spectrometry.
  • Shiau, Y-J., et al. (2007). Determination of fecal sterols in the sediments of different wastewater outputs by GC-MS. Journal of the Chinese Chemical Society.
  • Gérard, P. (2021). Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore. Microorganisms.
  • O'Brien, E., et al. (2022).
  • Ren, D., et al. (1996).
  • Isobe, K. O., et al. (2002). Quantitative Application of Fecal Sterols Using Gas Chromatography−Mass Spectrometry To Investigate Fecal Pollution in Tropical Waters. Environmental Science & Technology.
  • He, L., et al. (2014).
  • Harrault, L., et al. (2019). Faecal biomarkers can distinguish specific mammalian species in modern and past environments. PLoS One.
  • Zech, M., et al. (2022).
  • Wikipedia. Coprostanol. Wikipedia.
  • Derrien, M., et al. (2019).
  • Prost, K., et al. (2017).
  • Battistel, D., et al. (2015). GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments. Analytical and Bioanalytical Chemistry.
  • Schroeter, C., et al. (2020).
  • Uno, K., et al. Fecal sterols as a potential tool for conservation paleobiology in East Africa. Authorea Preprints.
  • Inxight Drugs. COPROSTANONE. Inxight Drugs.
  • Shefer, S., et al. (1976). Cholic acid biosynthesis: conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into 5beta-cholestane-3alpha,7alpha, 12alpha,24beta,25-pentol by human and rat liver microsomes. Journal of Lipid Research.
  • Song, M., et al. (2022). Fecal biomarkers: Non-invasive diagnosis of colorectal cancer. Frontiers in Oncology.
  • Salen, G., et al. (1975). Bile alcohol metabolism in man. Conversion of 5beta-cholestane-3alpha, 7alpha,12alpha, 25-tetrol to cholic acid.
  • Rehsia, S., & Bhatia, S. (2018). Update on clinical and research application of fecal biomarkers for gastrointestinal diseases. World Journal of Gastrointestinal Pharmacology and Therapeutics.
  • Leccioli, V., et al. (2023). Fecal and Circulating Biomarkers for the Non-Invasive Assessment of Intestinal Permeability.
  • Vlahcevic, Z. R., et al. (1980).
  • Carreira, R. S., et al. (2004). A COMPARISON BETWEEN FAECAL STEROLS AND COLIFORM COUNTS IN THE INVESTIGATION OF SEWAGE CONTAMINATION IN SEDIMENTS. Brazilian Journal of Oceanography.
  • Ordiz, M. I., et al. (2019).
  • Sherwin, M. R., et al. (1993). Comparison of the abundance of the fecal sterol coprostanol and fecal bacterial groups in inner-shelf waters and sediments near Sydney, Australia. Applied and Environmental Microbiology.
  • Isobe, K. O., et al. (2004). Effect of Environmental Factors on the Relationship between Concentrations of Coprostanol and Fecal Indicator Bacteria in Tropical (Mekong Delta) and Temperate (Tokyo) Freshwaters. Applied and Environmental Microbiology.
  • Papageorgiou, A., et al. (2022). Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. Applied Sciences.

Sources

Comparative

Cross-Validation of GC-FID and GC-MS for 5β(H)-Cholane Detection: A Technical Comparison Guide

Executive Summary & Scientific Context 5β(H)-cholane (C₂₄H₄₂) is a highly stable, fully saturated C24 sterane. In petroleum geochemistry, environmental forensics, and biomarker characterization, it is extensively utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

5β(H)-cholane (C₂₄H₄₂) is a highly stable, fully saturated C24 sterane. In petroleum geochemistry, environmental forensics, and biomarker characterization, it is extensively utilized as a universal internal standard for the quantification of complex hopanes and steranes[1]. Because target matrices—such as crude oil extracts, sediments, or biological samples—contain thousands of co-eluting hydrocarbons, achieving accurate quantification requires rigorous analytical methodologies[2].

This guide provides an in-depth cross-validation between Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the mechanistic causality behind each detector's response to 5β(H)-cholane, researchers can build self-validating analytical workflows that balance broad dynamic range with trace-level structural selectivity[3].

Mechanistic Causality: Detector Selection

The choice between GC-FID and GC-MS is not merely a matter of preference; it is dictated by the physicochemical interaction between the analyte and the detector.

  • GC-FID (The Quantitative Workhorse): The FID operates by combusting carbon-hydrogen bonds in a hydrogen/air flame, producing ions that generate a measurable current. Because 5β(H)-cholane is a fully saturated hydrocarbon, its FID response factor is highly predictable and strictly proportional to its carbon mass[4]. This yields a massive linear dynamic range. However, FID lacks structural selectivity; it cannot distinguish 5β(H)-cholane from a co-eluting straight-chain alkane or branched isoprenoid of a similar boiling point.

  • GC-MS (The Structural Elucidator): MS utilizes Electron Impact (EI) ionization (typically at 70 eV) to fragment the sterane backbone. For 5β(H)-cholane and related steranes, the diagnostic fragment ion is m/z 217, which corresponds to the characteristic fragmentation of the sterane ring system[5]. By operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, GC-MS effectively filters out matrix noise, offering superior selectivity and significantly lower limits of detection (LOD)[5],[1].

Cross-Validation Workflow

To establish a self-validating system, both methods must be run in parallel using identically prepared samples. A secondary internal standard (such as n-decane or deuterated diamondoids) is spiked into the matrix alongside 5β(H)-cholane to account for extraction efficiency, matrix suppression, and injection variability[4],[2].

CrossValidation Prep Sample Preparation (Silica-Gel Fractionation) Spike Spike with 5β(H)-Cholane & Secondary Internal Standard Prep->Spike Split Parallel Injection (Identical Capillary Columns) Spike->Split FID GC-FID Analysis (Combustion / C-H Bonds) Split->FID MS GC-MS Analysis (EI / m/z 217 SIM Mode) Split->MS DataFID Broad Linear Range Robust Quantification FID->DataFID DataMS High Selectivity Trace Structural Elucidation MS->DataMS Validate Statistical Cross-Validation (Method Agreement & Recovery) DataFID->Validate DataMS->Validate

Workflow for the cross-validation of GC-FID and GC-MS in 5β(H)-cholane analysis.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures that the quantification of 5β(H)-cholane is reproducible and independent of instrument-specific artifacts.

Phase 1: Matrix Extraction & Fractionation
  • Extraction: Extract the organic matter from the sample matrix using a dichloromethane/methanol mixture (9:1 v/v).

  • Fractionation: Isolate the saturate fraction using silica-gel column chromatography to remove polar compounds and aromatics that cause column degradation and baseline drift[2].

  • Spiking: Spike the purified saturate fraction with a known concentration of 5β(H)-cholane (e.g., 50 µg/mL) and a secondary internal standard (e.g., n-decane) to serve as a baseline recovery metric[4],[2].

Phase 2: GC-FID Protocol
  • Column: Fused silica capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5].

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Initial hold at 70°C for 2 min, ramp at 4°C/min to 300°C, and hold for 10 min to ensure complete elution of high-boiling steranes[5],[4].

  • Detector Settings: FID operated at 320°C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min.

Phase 3: GC-MS Protocol (SIM Mode)
  • Column & Oven: Identical to the GC-FID protocol to ensure exact retention time correlation.

  • Ionization: Electron Impact (EI) at 70 eV; Ion source temperature maintained at 280°C[4].

  • Acquisition: Operate in Selected Ion Monitoring (SIM) mode. Target m/z 217 as the primary quantifier for 5β(H)-cholane and m/z 149 as a secondary qualifier ion[5].

Quantitative Data Comparison

The following table synthesizes the expected performance metrics when cross-validating these two techniques for 5β(H)-cholane detection.

Analytical ParameterGC-FID PerformanceGC-MS (SIM Mode) PerformanceMechanistic Causality
Limit of Detection (LOD) ~1–5 ng/µL~10–50 pg/µLMS utilizes electron multiplier amplification of specific ions; FID relies on bulk ion current from combustion.
Linear Dynamic Range 10⁵ to 10⁷10³ to 10⁴FID response is strictly proportional to carbon mass; MS is limited by detector saturation and ion-source space-charge effects[3].
Matrix Selectivity LowHighFID detects all combustible hydrocarbons; MS filters out co-eluting non-steranes by monitoring m/z 217[5].
Structural Identification None (Retention Time Only)Excellent (Fragmentation Pattern)MS provides unique spectral fingerprints for definitive peak assignment, preventing false positives[1].

Interpretation & Best Practices

When integrating 5β(H)-cholane into a biomarker workflow, the choice of detector should be driven by the sample's complexity:

  • Prioritize GC-FID when analyzing highly purified saturate fractions where the concentration of 5β(H)-cholane is high. FID's superior linear dynamic range prevents the non-linear quantification errors that occur when MS detectors become saturated by highly abundant analytes[3].

  • Prioritize GC-MS when dealing with trace-level analysis in complex, unfractionated crude oils or biological matrices. The ability to monitor the m/z 217 transition allows the analyst to mathematically isolate 5β(H)-cholane from co-eluting matrix interferences that would otherwise obscure the FID baseline[5],[1].

Sources

Validation

A Spectroscopic Deep Dive: Distinguishing the 5β(H)-Cholane Skeleton from 5β-Cholic Acid

A Senior Application Scientist's Guide to the Spectroscopic Nuances of Bile Acid Precursors and their Hydroxylated Counterparts In the intricate world of steroid and bile acid chemistry, seemingly minor structural modifi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Spectroscopic Nuances of Bile Acid Precursors and their Hydroxylated Counterparts

In the intricate world of steroid and bile acid chemistry, seemingly minor structural modifications can lead to profound differences in biological activity and physicochemical properties. Understanding these differences at a molecular level is paramount for researchers in drug development and metabolic studies. This guide provides an in-depth spectroscopic comparison of the fundamental 5β(H)-cholane steroid nucleus and the biologically crucial 5β-cholic acid.

This comparison will navigate through the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate how the addition of hydroxyl groups and a carboxylic acid moiety to the cholane framework dramatically alters its spectroscopic signature. This analysis is not merely a presentation of data but a logical exercise in structure-based spectral interpretation, a critical skill for any researcher in the field.

The Structural Dichotomy: From a Hydrocarbon Scaffold to a Multifunctional Bile Acid

The core difference between 5β(H)-cholane and 5β-cholic acid lies in their functionalization. 5β(H)-cholane is a saturated tetracyclic hydrocarbon, representing the fundamental carbon skeleton of many bile acids. In contrast, 5β-cholic acid is a highly functionalized derivative, featuring three hydroxyl (-OH) groups at the 3α, 7α, and 12α positions, and a C-24 carboxylic acid (-COOH) group on the side chain. This distinction is the cornerstone of their differing spectroscopic behaviors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Look at Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of steroids.[1] The chemical shifts and coupling constants of ¹H and ¹³C nuclei provide a detailed roadmap of the molecular architecture.

¹H NMR Spectroscopy: The Telltale Signs of Functionalization

In 5β(H)-cholane, the ¹H NMR spectrum is expected to be dominated by a complex, overlapping "hump" of signals from the numerous methylene (-CH₂) and methine (-CH) protons of the steroid nucleus and side chain, typically resonating between 0.8 and 2.0 ppm.[1] The most distinct features would be the sharp singlets corresponding to the angular methyl groups, C-18 and C-19.

The introduction of hydroxyl and carboxylic acid groups in 5β-cholic acid drastically alters the ¹H NMR landscape:

  • Hydroxyl-Bearing Methine Protons: The protons attached to the carbons bearing the hydroxyl groups (H-3, H-7, and H-12) are significantly deshielded and appear as distinct multiplets at lower field (further downfield) compared to the corresponding protons in 5β(H)-cholane.

  • Carboxylic Acid Influence: The protons on the carbon adjacent to the carboxylic acid group (H-23) are also deshielded.

  • Hydroxyl Protons: The protons of the hydroxyl groups themselves will appear as exchangeable signals, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbons and offers clear evidence of functionalization.

For 5β(H)-cholane, the spectrum would consist of signals in the aliphatic region (approximately 10-60 ppm). In contrast, the spectrum of 5β-cholic acid exhibits several key differences:

  • Carbons Bearing Hydroxyl Groups: The signals for C-3, C-7, and C-12 are shifted significantly downfield (to higher ppm values) due to the deshielding effect of the attached oxygen atoms.

  • Carbonyl Carbon: The most downfield signal in the spectrum of 5β-cholic acid is that of the carboxylic acid carbonyl carbon (C-24), typically appearing above 170 ppm.[2] This is a definitive marker for the presence of the acid functionality.

Assignment 5β(H)-cholane (Derived from 5β-cholan-24-ol) 5β-Cholic Acid Key Spectroscopic Difference
C-3 ~35.5 ppm~71.8 ppmSignificant downfield shift due to the 3α-OH group in cholic acid.
C-7 ~30.5 ppm~68.5 ppmSignificant downfield shift due to the 7α-OH group in cholic acid.
C-12 ~40.2 ppm~73.1 ppmSignificant downfield shift due to the 12α-OH group in cholic acid.
C-18 ~12.2 ppm~12.6 ppmMinimal change.
C-19 ~24.3 ppm~22.8 ppmMinor change.
C-24 ~63.7 ppm (as -CH₂OH)~179.5 ppm (as -COOH)Large downfield shift and change in multiplicity due to the carboxylic acid group in cholic acid.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

  • 5β(H)-cholane: The IR spectrum of 5β(H)-cholane would be relatively simple, characterized primarily by C-H stretching and bending vibrations. Strong absorptions would be expected in the 2850-3000 cm⁻¹ region (aliphatic C-H stretching) and around 1465 cm⁻¹ and 1375 cm⁻¹ (C-H bending). The absence of significant absorptions above 3000 cm⁻¹ or in the 1600-1800 cm⁻¹ region is indicative of a saturated hydrocarbon.

  • 5β-Cholic Acid: The IR spectrum of 5β-cholic acid is much more informative due to its functional groups.[4][5]

    • O-H Stretching: A broad and intense absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl groups and the carboxylic acid O-H group, which are involved in hydrogen bonding.

    • C=O Stretching: A strong, sharp absorption peak around 1700-1725 cm⁻¹ is characteristic of the carbonyl group (C=O) of the carboxylic acid.

    • C-O Stretching: Absorptions in the 1000-1200 cm⁻¹ region correspond to the C-O stretching vibrations of the hydroxyl groups.

Functional Group 5β(H)-cholane (Expected) 5β-Cholic Acid Key Spectroscopic Difference
O-H Stretch AbsentBroad, intense band (3200-3600 cm⁻¹)Presence of hydroxyl and carboxylic acid groups in cholic acid.
C-H Stretch (sp³) Strong (2850-3000 cm⁻¹)Strong (2850-3000 cm⁻¹)Present in both, but may be partially obscured by the broad O-H band in cholic acid.
C=O Stretch AbsentStrong, sharp peak (~1710 cm⁻¹)Presence of the carboxylic acid group in cholic acid.
C-O Stretch AbsentMultiple bands (1000-1200 cm⁻¹)Presence of hydroxyl groups in cholic acid.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

  • 5β(H)-cholane: The mass spectrum of 5β(H)-cholane would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characterized by the loss of alkyl fragments from the steroid nucleus and the side chain.

  • 5β-Cholic Acid: The mass spectrum of 5β-cholic acid is more complex and highly dependent on the ionization technique used (e.g., Electrospray Ionization - ESI).[6]

    • Molecular Ion: In negative ion mode ESI-MS, the most prominent ion is often the deprotonated molecule, [M-H]⁻.

    • Fragmentation: The fragmentation of cholic acid is characterized by the loss of water molecules from the hydroxyl groups and the loss of the carboxylic acid group (as CO₂ or H₂O + CO). The specific fragmentation pattern can help in identifying the positions of the hydroxyl groups.[7]

Parameter 5β(H)-cholane 5β-Cholic Acid Key Spectroscopic Difference
Molecular Formula C₂₄H₄₂C₂₄H₄₀O₅Presence of five oxygen atoms in cholic acid.
Molecular Weight 330.6 g/mol 408.6 g/mol Higher molecular weight of cholic acid due to functional groups.
Key Fragmentation Loss of alkyl fragmentsLoss of H₂O, CO₂, and fragments from the side chain.Fragmentation is driven by the functional groups in cholic acid.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

    • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.[8]

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Perform a serial dilution to achieve a final concentration in the low µg/mL to ng/mL range.

    • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[9]

  • Data Acquisition:

    • Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS).

    • Use a suitable mobile phase gradient to achieve chromatographic separation.

    • Acquire mass spectra in either positive or negative ion mode using an appropriate ionization source (e.g., ESI).

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation data for structural confirmation.[10]

Visualizing the Comparison

Spectroscopic_Comparison cluster_cholane 5β(H)-Cholane cluster_cholic_acid 5β-Cholic Acid cholane_struct 5β(H)-Cholane C₂₄H₄₂ MW: 330.6 g/mol Saturated Hydrocarbon Skeleton cholane_nmr ¹H NMR Complex aliphatic signals (0.8-2.0 ppm) Sharp methyl singlets cholic_struct 5β-Cholic Acid C₂₄H₄₀O₅ MW: 408.6 g/mol 3α, 7α, 12α -OH C-24 COOH cholane_struct->cholic_struct Functionalization cholane_ir IR C-H stretches (2850-3000 cm⁻¹) Absence of O-H and C=O bands cholic_nmr cholic_nmr cholane_nmr->cholic_nmr cholane_ms MS [M]⁺ at m/z 330.6 Fragmentation by alkyl loss cholic_ir IR Broad O-H stretch (3200-3600 cm⁻¹) Strong C=O stretch (~1710 cm⁻¹) cholane_ir->cholic_ir cholic_ms MS [M-H]⁻ at m/z 407.6 Loss of H₂O and CO₂ cholane_ms->cholic_ms

Figure 1: A comparative overview of the key structural and spectroscopic features of 5β(H)-cholane and 5β-cholic acid.

Experimental_Workflow Sample Sample (5β(H)-Cholane or 5β-Cholic Acid) Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (LC-MS) Prep->MS Data Data Analysis and Structural Elucidation NMR->Data IR->Data MS->Data

Figure 2: A generalized experimental workflow for the spectroscopic analysis of steroid and bile acid compounds.

Conclusion

References

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  • Ijare, O. B., Somashekar, B. S., Jadegoud, Y., et al. (2005). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031–1041. [Link]

  • National Center for Biotechnology Information. (n.d.). Cholic Acid. PubChem. Retrieved March 25, 2026, from [Link]

  • Yang, L., et al. (2001). 2DIR Spectroscopic Studies on Cholic Acid. In AIP Conference Proceedings (Vol. 569, No. 1, pp. 304-306). American Institute of Physics. [Link]

  • Hofmann, A. F., & Hagey, L. R. (2008). Physiological characteristics of allo-cholic acid. Journal of Lipid Research, 49(10), 2237-2247. [Link]

  • Leibfritz, D., & Roberts, J. D. (1972). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of cholic acids and hydrocarbons included in sodium desoxycholate solutions. Journal of the American Chemical Society, 94(13), 4697–4703. [Link]

  • Ijare, O. B., et al. (2005). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031-1041. [Link]

  • Agilent Technologies. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Retrieved March 25, 2026, from [Link]

  • Nahar, L., Sarker, S. D., & Turner, A. B. (2006). Synthesis and spectroscopic data analyses of 5beta-cholane derivatives. Acta pharmaceutica (Zagreb, Croatia), 56(3), 369–375. [Link]

  • Liu, K., et al. (2017). Facial amphiphilicity index correlating chemical structures with antimicrobial efficacy. Macromolecular rapid communications, 38(18), 1700251. [Link]

  • de la Cruz, M., et al. (2022). 1 H and 13 C-NMR data for cholic acid (1) in acetonitrile-d3. ResearchGate. [Link]

  • SCIEX. (n.d.). Bile acid analysis. Retrieved March 25, 2026, from [Link]

  • Jaeger, C., & Aspers, R. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 275-314). Royal Society of Chemistry. [Link]

  • Yang, L., et al. (2004). The Present Applications of IR FEL at Peking University. In Proceedings of the 26th International Free Electron Laser Conference (pp. 433-436). [Link]

  • Kumar, A., et al. (2014). Liquid Chromatography/Tandem Mass Spectrometry Method for Estimation of Cholic Acid in Rat Plasma, Urine and its Application. Journal of Analytical & Bioanalytical Techniques, 5(5), 1. [Link]

  • Sarenac, T., & Mikov, M. (2014). Synthesis of 3-oxo bile acids selected. Journal of Chemical and Pharmaceutical Research, 6(7), 661-669. [Link]

  • Sanchez-Maldonado, A., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. [Link]

  • Vlase, G., et al. (2018). Comparative instrumental investigations of some bile acids. Journal of Thermal Analysis and Calorimetry, 131(3), 2329-2335. [Link]

  • Prome, D., et al. (2005). ESI-MS mass spectrum in negative-ion mode of an equimolar mixture of... ResearchGate. [Link]

  • Lavie, D., et al. (1962). Substituent Effects on the N. M. R. Signals of the Angular Methyl Groups in Steroids. Israel Journal of Chemistry, 1(1-2), 30-36. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5β(H)-Cholane

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe and sustainable laboratory environment. The proper management and disposal of chemical waste are paramount t...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe and sustainable laboratory environment. The proper management and disposal of chemical waste are paramount to this commitment. This guide provides a comprehensive, experience-driven framework for the proper disposal of 5β(H)-Cholane, a saturated steroid hydrocarbon. Our approach moves beyond a simple checklist, delving into the rationale behind each step to empower you with the knowledge to make informed, safe, and compliant decisions. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all resulting waste streams.[1]

Initial Hazard Assessment: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough hazard assessment of the 5β(H)-Cholane waste stream is crucial. While pure 5β(H)-Cholane is a relatively inert hydrocarbon, its disposal procedure is dictated by its handling and experimental use. The U.S. Environmental Protection Agency (EPA) classifies chemical waste as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3]

Table 1: Hazardous Waste Characteristics

CharacteristicDescriptionApplication to 5β(H)-Cholane Waste
Ignitability Liquids with a flash point less than 140°F, non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases or oxidizers.[2]Pure 5β(H)-Cholane is a solid with a high boiling point and is not considered ignitable. However, if it is dissolved in a flammable solvent (e.g., ethanol, acetone, xylene), the resulting solution is considered ignitable hazardous waste.[2]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.5β(H)-Cholane itself is not corrosive. If it has been used in reactions involving strong acids or bases, the resulting waste may be corrosive.
Reactivity Substances that are unstable, react violently with water, are capable of detonation or explosive reaction, or generate toxic gases when mixed with water or under other common conditions.5β(H)-Cholane is a stable compound. However, if it has been used in reactions with highly reactive reagents (e.g., alkali metals), the waste may be reactive.
Toxicity Waste that is harmful or fatal when ingested or absorbed, or that leaches toxic materials into the environment.While there is no specific toxicity data for 5β(H)-Cholane in the provided search results, as a general principle for compounds with limited toxicological data, it is prudent to handle them with care to minimize exposure. If 5β(H)-Cholane is contaminated with heavy metals or other toxic substances, it must be treated as toxic waste.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of 5β(H)-Cholane.

Step 1: Waste Characterization

The first and most critical step is to determine if your 5β(H)-Cholane waste is hazardous.

  • Uncontaminated 5β(H)-Cholane: Pure, uncontaminated 5β(H)-Cholane, which does not meet any of the hazardous criteria, can be considered non-hazardous waste.[4] Many natural products and inert laboratory materials fall into this category.[4]

  • Contaminated or Experimental 5β(H)-Cholane: If the 5β(H)-Cholane has been used in experiments or is contaminated with other chemicals, you must evaluate the entire waste mixture for hazardous characteristics. If it is mixed with hazardous waste, the entire volume must be treated as hazardous.[4]

Step 2: Segregation of Waste Streams

Proper segregation is economically and environmentally sensible.[4]

  • Non-Hazardous Waste: Keep uncontaminated 5β(H)-Cholane separate from all other chemical waste.

  • Hazardous Waste: Segregate 5β(H)-Cholane waste that is determined to be hazardous from non-hazardous waste. Further segregate it based on compatibility with other hazardous wastes to prevent dangerous reactions. For example, do not mix flammable solvent solutions of 5β(H)-Cholane with oxidizers.

Step 3: Disposal of Non-Hazardous 5β(H)-Cholane

For 5β(H)-Cholane that has been confidently identified as non-hazardous:

  • Solid Waste:

    • Ensure the waste is in a sealed, clearly labeled container. The label should clearly state "Non-Hazardous Waste" and the chemical name, "5β(H)-Cholane."

    • Do not place chemical containers directly into laboratory trash cans that will be handled by custodial staff.[5]

    • Dispose of the sealed container directly into a designated dumpster for municipal solid waste.[5]

  • Empty Containers:

    • A container that held non-hazardous 5β(H)-Cholane is considered empty when no freestanding liquid or solid remains that can be practically removed.

    • Deface the original label to indicate the container is empty and no longer contains the chemical.[5]

    • The empty container can then be disposed of in the regular trash or recycled according to your institution's policies.

Step 4: Management and Disposal of Hazardous 5β(H)-Cholane Waste

If your 5β(H)-Cholane waste is classified as hazardous, you must follow the stringent regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[2][6]

  • Containerization:

    • Use a container that is compatible with the waste. For example, if the 5β(H)-Cholane is in an acidic solution, do not use a metal container.[7]

    • The container must be in good condition, with a secure, leak-proof lid.[3]

    • Do not fill containers to more than 90% capacity to allow for expansion.[7]

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[7]

    • The label must also include the chemical constituents and their approximate percentages, and the specific hazards (e.g., "Ignitable").

  • Storage:

    • Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][3]

    • The SAA should be clearly marked, and secondary containment should be used to prevent spills.[7]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[2]

  • Disposal:

    • Hazardous waste cannot be disposed of in the regular trash or down the sewer.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[2]

    • Complete all required paperwork accurately to ensure "cradle-to-grave" tracking of the waste.[6]

Spill Management

In the event of a spill of 5β(H)-Cholane:

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses, gloves, and a lab coat.

  • Containment: For a solid spill, carefully sweep it up to avoid creating dust. For a liquid spill (if dissolved in a solvent), absorb it with an inert material (e.g., vermiculite, sand).

  • Cleanup: Place the spilled material and any contaminated cleaning materials into a sealed container.

  • Disposal: Characterize the spill cleanup debris as you would any other chemical waste and dispose of it accordingly. If the spill involved a hazardous solvent, the cleanup material is also hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5β(H)-Cholane.

G start Start: 5β(H)-Cholane Waste Generated characterize Is the waste contaminated with or does it exhibit any hazardous characteristics (ignitable, corrosive, reactive, toxic)? start->characterize non_hazardous Non-Hazardous Waste characterize->non_hazardous No hazardous Hazardous Waste characterize->hazardous Yes solid_disposal Solid Waste: 1. Seal in a clearly labeled container ('Non-Hazardous'). 2. Dispose of directly in a designated municipal waste dumpster. non_hazardous->solid_disposal empty_container_disposal Empty Containers: 1. Ensure no free-standing material remains. 2. Deface original label. 3. Dispose of in regular trash or recycle. non_hazardous->empty_container_disposal hazardous_container 1. Containerize in a compatible, sealed, and labeled container ('Hazardous Waste'). hazardous->hazardous_container end End: Proper Disposal Complete solid_disposal->end empty_container_disposal->end hazardous_storage 2. Store in a designated Satellite Accumulation Area (SAA) with secondary containment. hazardous_container->hazardous_storage hazardous_disposal 3. Contact EHS for pickup and disposal by a licensed contractor. hazardous_storage->hazardous_disposal hazardous_disposal->end

Sources

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